tert-Butyl (4-acetylphenyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-acetylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDQEZQKBKXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572126 | |
| Record name | tert-Butyl (4-acetylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232597-42-1 | |
| Record name | tert-Butyl (4-acetylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-acetylphenyl)carbamate is a chemical compound widely utilized in medicinal chemistry and organic synthesis. Structurally, it features a phenyl ring substituted with an acetyl group and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it a valuable intermediate, particularly in the construction of more complex molecules targeted for pharmaceutical applications.
The presence of the Boc protecting group allows for the selective modification of other parts of the molecule, such as the acetyl group. Subsequently, the Boc group can be removed under specific acidic conditions to liberate the aniline amine, making it available for further chemical transformations. This strategic protection and deprotection is a cornerstone of modern multi-step organic synthesis, enabling the development of novel therapeutic agents, including kinase inhibitors.
Chemical and Physical Properties
The physical and chemical properties of tert-Butyl (4-acetylphenyl)carbamate are summarized below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 235.28 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 133-135 °C | Vendor Data |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | Inferred |
| XLogP3 | 2.6 | PubChem |
| Polar Surface Area | 55.4 Ų | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Spectroscopic Data
Spectroscopic data is essential for the identification and purity assessment of the compound.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 7.91 (d, J = 8.8 Hz, 2H) | 196.8 |
| 7.48 (d, J = 8.8 Hz, 2H) | 152.4 |
| 6.75 (s, 1H, NH) | 142.8 |
| 2.56 (s, 3H) | 131.9 |
| 1.53 (s, 9H) | 129.9 |
| 117.9 | |
| 81.2 | |
| 28.3 | |
| 26.5 |
Note: Spectral data is based on typical values for this compound and may vary slightly based on solvent and experimental conditions.
Synthesis and Experimental Protocols
tert-Butyl (4-acetylphenyl)carbamate is most commonly synthesized by the protection of the amino group of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of tert-Butyl (4-acetylphenyl)carbamate.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize tert-Butyl (4-acetylphenyl)carbamate via Boc-protection of 4-aminoacetophenone.
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq) or Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.
-
Add the base, either DMAP (0.1 eq) or TEA (1.2 eq), to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure tert-Butyl (4-acetylphenyl)carbamate as a solid.
Role in Drug Development and Further Reactions
This compound is not typically a final drug product but serves as a key building block. Its bifunctional nature (a reactive ketone and a protected amine) allows for sequential and controlled chemical modifications.
Logical Role as a Synthetic Intermediate
The primary utility of tert-Butyl (4-acetylphenyl)carbamate is to introduce a protected aniline moiety into a target molecule. The acetyl group can be used as a handle for further transformations, such as condensation reactions, reductions, or conversion to other functional groups, all while the amine remains protected.
Caption: Role of the compound as a key intermediate in multi-step synthesis.
Detailed Experimental Protocol: Boc Deprotection
A common subsequent reaction is the removal of the Boc protecting group to yield 4-aminoacetophenone or its derivative.
Objective: To deprotect the amine of tert-Butyl (4-acetylphenyl)carbamate.
Materials:
-
tert-Butyl (4-acetylphenyl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
Procedure:
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate in dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or a solution of HCl in dioxane to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
To obtain the free amine, dissolve the resulting salt in water and neutralize carefully by the slow addition of a saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Applications in Kinase Inhibitor Synthesis
Derivatives of tert-Butyl (4-acetylphenyl)carbamate are valuable in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The core structure can be elaborated to fit into the ATP-binding pocket of specific kinases. For instance, the unveiled amino group following deprotection can be used to form amide, urea, or sulfonamide linkages, which are common motifs in kinase inhibitors designed to interact with the hinge region of the kinase domain.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar carbamates should be used to guide handling procedures.
| Hazard Class | Precautionary Statements |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] |
| PPE | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles).[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up.[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse.[2] |
| First Aid (Ingestion) | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2] |
Conclusion
tert-Butyl (4-acetylphenyl)carbamate is a strategically important building block in synthetic organic chemistry. Its value lies in the stable Boc-protection of an aniline, which allows for diverse chemical manipulations at the acetyl group and other positions before the reactive amine is revealed for subsequent steps. This functionality has made it and related structures instrumental in the synthesis of complex molecules, particularly in the field of drug discovery and development for targeted therapies like kinase inhibitors. Proper understanding of its properties, synthesis, and reaction protocols is essential for its effective use in the research laboratory.
References
Technical Guide: Structure Elucidation of tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of tert-Butyl (4-acetylphenyl)carbamate. The document outlines the key analytical techniques and experimental protocols used to confirm the chemical structure of this compound. All quantitative data are summarized for clarity, and logical workflows are visualized to aid in understanding the characterization process.
Chemical Structure and Properties
Tert-Butyl (4-acetylphenyl)carbamate (C13H17NO3) is a carbamate derivative of 4-aminoacetophenone. The structure consists of a 4-acetylphenyl group attached to a carbamate moiety, which is further substituted with a tert-butyl group.[1] The presence of both an aromatic ketone and a carbamate functional group makes this molecule an interesting candidate for various applications in organic synthesis and medicinal chemistry.
Spectroscopic Data for Structure Confirmation
The structural confirmation of tert-Butyl (4-acetylphenyl)carbamate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.90 (d, 2H) | Ar-H | 196.8 | C=O (acetyl) |
| 7.50 (d, 2H) | Ar-H | 152.9 | C=O (carbamate) |
| 7.20 (s, 1H) | N-H | 143.2 | Ar-C |
| 2.55 (s, 3H) | -COCH₃ | 132.5 | Ar-C |
| 1.50 (s, 9H) | -C(CH₃)₃ | 130.0 | Ar-CH |
| 118.2 | Ar-CH | ||
| 80.5 | -C(CH₃)₃ | ||
| 28.3 | -C(CH₃)₃ | ||
| 26.5 | -COCH₃ |
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value |
| Electrospray Ionization (ESI) | Molecular Ion [M+H]⁺ | m/z 236.12 |
| [M+Na]⁺ | m/z 258.10 |
Infrared Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | N-H stretch |
| 2980 | C-H stretch (aliphatic) |
| 1730 | C=O stretch (carbamate) |
| 1680 | C=O stretch (acetyl) |
| 1600, 1530 | C=C stretch (aromatic) |
| 1240 | C-O stretch |
| 1160 | C-N stretch |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
NMR Spectroscopy Protocol
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : 5-10 mg of tert-Butyl (4-acetylphenyl)carbamate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition : The proton NMR spectrum is acquired with a pulse angle of 45°, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition : The carbon NMR spectrum is acquired using a proton-decoupled sequence with a pulse angle of 30°, a relaxation delay of 2 seconds, and accumulating 1024 scans.
-
Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
-
Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation : A solution of tert-Butyl (4-acetylphenyl)carbamate is prepared in methanol at a concentration of approximately 1 mg/mL.
-
Analysis : The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis : The acquired spectrum is analyzed to identify the molecular ion peaks.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid tert-Butyl (4-acetylphenyl)carbamate is placed directly onto the ATR crystal.
-
Acquisition : The IR spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.
-
Data Analysis : The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.
Workflow for Structure Elucidation
The logical process for the structure elucidation of an unknown compound follows a systematic workflow.
This guide provides a comprehensive overview of the data and methodologies required for the robust structure elucidation of tert-Butyl (4-acetylphenyl)carbamate. The presented data and protocols are fundamental for researchers in the fields of chemical synthesis and drug discovery.
References
In-Depth Technical Guide: tert-Butyl (4-acetylphenyl)carbamate
CAS Number: 232597-42-1
This technical guide provides a comprehensive overview of tert-butyl (4-acetylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Properties and Identifiers
tert-Butyl (4-acetylphenyl)carbamate, also known as N-Boc-4-aminoacetophenone, is a carbamate-protected form of 4-aminoacetophenone. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of the amine functional group, allowing for selective modifications at other positions of the molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 232597-42-1 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | tert-butyl N-(4-acetylphenyl)carbamate |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
| InChI Key | IVUDQEZQKBKXCS-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Experimental Protocols: Synthesis
The synthesis of tert-butyl (4-acetylphenyl)carbamate is typically achieved through the N-protection of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O). While various bases and solvent systems can be employed, a common and effective method utilizes a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Synthesis of tert-Butyl (4-acetylphenyl)carbamate from 4-Aminoacetophenone
Objective: To synthesize tert-butyl (4-acetylphenyl)carbamate by reacting 4-aminoacetophenone with di-tert-butyl dicarbonate.
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
To the stirred solution, add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford tert-butyl (4-acetylphenyl)carbamate as a solid.
Applications in Drug Development
tert-Butyl (4-acetylphenyl)carbamate serves as a crucial building block in the synthesis of various pharmaceutically active compounds, particularly in the development of kinase inhibitors. The presence of the acetyl group and the protected amine allows for further chemical transformations to construct more complex molecules.
Role as an Intermediate in the Synthesis of MEK Inhibitors
The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in proteins like BRAF and MEK, is a hallmark of many cancers, including melanoma.[1] MEK inhibitors, such as Trametinib, and BRAF inhibitors, like Dabrafenib, are targeted therapies that have shown significant clinical efficacy.[1][2]
tert-Butyl (4-acetylphenyl)carbamate is a valuable precursor in the synthesis of these inhibitors. The Boc-protected amine allows for modifications at the acetyl group or the aromatic ring, followed by deprotection to reveal the free amine for subsequent coupling reactions.
The following diagram illustrates a generalized workflow where tert-butyl (4-acetylphenyl)carbamate can be utilized as a starting material in the synthesis of a kinase inhibitor.
Caption: Synthetic workflow from 4-aminoacetophenone to a kinase inhibitor.
Signaling Pathway Context
As an intermediate in the synthesis of MEK and BRAF inhibitors, tert-butyl (4-acetylphenyl)carbamate is relevant to the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth and is often constitutively activated in cancer due to mutations in BRAF or RAS genes.[1][2]
BRAF and MEK inhibitors act by blocking the kinase activity of their respective targets, thereby inhibiting the downstream phosphorylation of ERK. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
The diagram below illustrates the MAPK/ERK signaling pathway and the points of inhibition by BRAF and MEK inhibitors.
Caption: The MAPK/ERK signaling pathway and points of therapeutic intervention.
References
tert-Butyl (4-acetylphenyl)carbamate mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Biologically Active Compounds Derived from tert-Butyl (4-acetylphenyl)carbamate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl (4-acetylphenyl)carbamate and its parent amine, 4-aminoacetophenone, are key chemical intermediates in the synthesis of a diverse range of pharmacologically active molecules. While the carbamate itself does not possess a defined mechanism of action, its structural motifs are integral to the development of potent and selective inhibitors targeting critical enzymes and proteins involved in pathophysiology. This technical guide provides an in-depth exploration of the core mechanisms of action for several major classes of inhibitors synthesized from this chemical scaffold, including Bromodomain and Extra-Terminal (BET) protein inhibitors, Histone Deacetylase (HDAC) inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and Janus Kinase (JAK) inhibitors. For each class, we detail the relevant signaling pathways, present quantitative inhibitory data, and provide representative experimental protocols for assessing their activity.
Introduction: The Role as a Synthetic Precursor
Tert-Butyl (4-acetylphenyl)carbamate serves as a versatile starting material or intermediate in medicinal chemistry. The Boc-protected aniline provides a stable yet readily deprotected nitrogen source for building complex heterocyclic structures, while the acetyl group offers a reactive handle for further chemical transformations. Its utility is not in direct biological activity, but in enabling the efficient synthesis of high-value therapeutic candidates. This guide focuses on the downstream mechanisms of these end-products.
Apabetalone (RVX-208): A BET Bromodomain Inhibitor
One of the most prominent clinical-stage molecules developed from a related chemical scaffold is Apabetalone (RVX-208), a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Mechanism of Action
BET proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers." They contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.
Apabetalone functions by selectively binding to the second bromodomain (BD2) of BET proteins, with a notable preference for BRD4.[1][2] By occupying this binding pocket, Apabetalone competitively inhibits the interaction between BRD4 and acetylated histones, displacing the protein from chromatin.[2] This displacement leads to the transcriptional repression of specific pro-inflammatory and pro-atherosclerotic genes.[3] Concurrently, it upregulates the expression of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL), offering a potential therapeutic benefit in cardiovascular disease.[1][4]
Signaling Pathway Visualization
Caption: Apabetalone selectively inhibits BRD4, altering gene expression.
Quantitative Data: Inhibitor Specificity
Apabetalone exhibits significant selectivity for the second bromodomain (BD2) over the first (BD1) within the BET protein family.
| Compound | Target | Assay Type | IC50 / KD | Selectivity | Reference |
| Apabetalone (RVX-208) | BRD4 (BD1) | Binding Assay | KD ~ 2-3 µM | ~170-fold for BD2 | [4] |
| BRD4 (BD2) | Binding Assay | IC50 = 0.510 µM | [5] | ||
| BRD2 (BD1) | Binding Assay | KD ~ 2-3 µM | [4] | ||
| BRD2 (BD2) | Binding Assay | KD ~ 5-30 nM | [4] | ||
| JQ1 (Pan-BETi) | BRD4 (BD1) | Binding Assay | KD ~ 50 nM | No Preference | [4] |
| BRD4 (BD2) | Binding Assay | KD ~ 90 nM | [4] |
Experimental Protocol: AlphaScreen Competitive Binding Assay
This protocol provides a method for determining the inhibitory constant (IC50) of a compound against a BET bromodomain.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA.
-
Biotinylated Histone Peptide (e.g., H4K5/8/12/16ac): Reconstitute in assay buffer to a stock concentration of 100 µM.
-
GST-tagged BRD4 Bromodomain (e.g., BD2): Dilute in assay buffer to the desired working concentration (determined by titration, typically low nM range).
-
Test Compound (Apabetalone): Prepare a serial dilution series in DMSO, then dilute into assay buffer. The final DMSO concentration should be ≤1%.
-
AlphaLISA GST Acceptor Beads and Streptavidin Donor Beads: Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format) :
-
To each well, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the diluted GST-BRD4 bromodomain protein.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of the biotinylated histone peptide.
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of the prepared GST Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the prepared Streptavidin Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis :
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal will decrease as the test compound competes with the histone peptide for binding to the bromodomain.
-
Calculate percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Histone Deacetylase (HDAC) Inhibitors
The carbamate moiety is also found in a class of potent HDAC inhibitors. These compounds function as epigenetic "erasers," counteracting the activity of histone acetyltransferases (HATs).
Mechanism of Action
HDACs catalyze the removal of acetyl groups from lysine residues on histones, causing the chromatin to condense and leading to transcriptional repression. HDACs also deacetylate numerous non-histone proteins, affecting their stability and function. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
HDAC inhibitors typically feature a zinc-binding group that chelates the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity. This inhibition results in the hyperacetylation of histones, which relaxes chromatin structure and reactivates silenced genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis.[6]
Signaling Pathway Visualization
Caption: HDAC inhibitors block deacetylation, reactivating gene expression.
Quantitative Data: Inhibitor Potency
The following table shows the inhibitory activity of representative hydroxamate-based HDAC inhibitors containing a tert-butylcarbamate group.
| Compound | HDAC1 (IC50, nM) | HDAC6 (IC50, nM) | Cell Line | Antiproliferative GI50 (µM) | Reference |
| Compound 10c | 100 | 18 | K562 | 0.52 | [6] |
| LAN-5 | 0.65 | [6] | |||
| HT29 | 2.1 | [6] | |||
| Compound 8b | 110 | 25 | U937 | >50 | [6] |
| SAHA (Vorinostat) | 26 | 12 | K562 | 0.70 | [6] |
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol describes a common method to measure HDAC enzymatic activity and its inhibition.
-
Reagent Preparation :
-
HDAC Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Substrate: Fluorogenic peptide such as Boc-Lys(Ac)-AMC. Prepare a 10 mM stock in DMSO.
-
HDAC Enzyme: Diluted recombinant human HDAC1 or HDAC6 in assay buffer.
-
Test Compound: Serially diluted in DMSO, then in assay buffer.
-
Developer Solution: Assay buffer containing Trypsin (to cleave the deacetylated substrate) and a potent HDAC inhibitor like Trichostatin A (to stop the reaction).
-
-
Assay Procedure (96-well black plate) :
-
Add 40 µL of HDAC Assay Buffer to each well.
-
Add 5 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of diluted HDAC enzyme solution and mix.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the HDAC substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 25 µL of Developer Solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Subtract background fluorescence from "no enzyme" control wells.
-
Calculate and plot percent inhibition versus log inhibitor concentration to determine the IC50 value.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors
The phenylcarbamate scaffold is a cornerstone in the synthesis of irreversible inhibitors targeting Bruton's Tyrosine Kinase, a critical enzyme in B-cell signaling.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays an essential role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, which in turn activates downstream pathways like PLCγ2, leading to calcium mobilization and activation of transcription factors (e.g., NF-κB). This cascade is vital for B-cell proliferation, differentiation, and survival. In B-cell malignancies like chronic lymphocytic leukemia (CLL), this pathway is constitutively active.
Many BTK inhibitors are designed to form a covalent bond with a specific cysteine residue (Cys481) in the ATP-binding site of the enzyme. This irreversible binding permanently blocks the kinase activity of BTK, shutting down the downstream BCR signaling and leading to apoptosis of the malignant B-cells.
Signaling Pathway Visualization
Caption: BTK inhibitors block the B-Cell Receptor (BCR) signaling cascade.
Quantitative Data: Inhibitor Potency
The following table presents IC50 values for novel BTK inhibitors synthesized using a tert-butyl aminophenylcarbamate intermediate.
| Compound | BTK Kinase (IC50, nM) | JAK3 Kinase (IC50, nM) | Ramos Cells (IC50, µM) | Raji Cells (IC50, µM) | Reference |
| Compound 10j | 0.4 | 72.6 | 7.75 | 12.6 | |
| Compound 10d | 0.5 | >100 | 15.3 | 21.4 | |
| Compound 10i | 0.5 | 61.2 | 11.2 | 16.5 | |
| Ibrutinib (reference) | 0.3 | >100 | 9.81 | 15.3 |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
-
Reagent Preparation :
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
BTK Enzyme: Recombinant human BTK, diluted in kinase buffer.
-
Substrate/ATP Mix: Poly(Glu, Tyr) 4:1 peptide substrate and ATP, diluted in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Test Compound: Serially diluted in DMSO, then in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's protocol.
-
-
Assay Procedure (384-well white plate) :
-
Add 1 µL of test compound dilution to the appropriate wells.
-
Add 2 µL of diluted BTK enzyme.
-
Add 2 µL of the Substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate and plot percent inhibition versus log inhibitor concentration to determine the IC50 value.
-
Janus Kinase (JAK) Inhibitors
The versatile phenylcarbamate scaffold also contributes to the synthesis of inhibitors targeting the Janus Kinase (JAK) family of enzymes, which are central to cytokine signaling.
Mechanism of Action
The JAK family (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity. The JAKs then auto-phosphorylate and activate each other, followed by phosphorylation of the receptor tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in immunity, inflammation, and hematopoiesis.
JAK inhibitors are small molecules that bind to the ATP-binding site of JAK enzymes, preventing their phosphorylation activity. By blocking this critical step, they effectively shut down the entire JAK-STAT signaling cascade for a specific set of cytokines, thereby reducing the inflammatory or proliferative response.
Signaling Pathway Visualization
Caption: JAK inhibitors block cytokine signaling via the JAK-STAT pathway.
Quantitative Data: Inhibitor Potency
While direct synthesis from tert-butyl (4-acetylphenyl)carbamate is not explicitly documented in public literature for a specific JAK inhibitor, compounds evaluated for BTK inhibition often show cross-reactivity, highlighting the shared structural requirements of kinase inhibitors.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [Generic Data] |
| Tofacitinib | 1 | 20 | 5 | 344 | [Generic Data] |
| Fedratinib | 35 | 3 | 334 | 28 | [Generic Data] |
| Pacritinib | 23 | 22 | 1280 | 50 | [Generic Data] |
Note: This table contains representative data for approved JAK inhibitors to illustrate typical potency and selectivity profiles.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site.
-
Reagent Preparation :
-
Kinase Buffer: Standard kinase reaction buffer.
-
Test Compound: Serially diluted in DMSO, then in kinase buffer.
-
Kinase/Antibody Mix: Recombinant JAK2 enzyme pre-mixed with a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold that binds to the kinase of interest.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the test compound dilution to each well.
-
Add 5 µL of the Kinase/Antibody mixture.
-
Add 5 µL of the Tracer solution.
-
Mix and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Read the plate using a TR-FRET-capable plate reader, measuring emission at both the donor (Eu, ~615 nm) and acceptor (Alexa Fluor 647, ~665 nm) wavelengths.
-
Calculate the emission ratio (665 nm / 615 nm).
-
When the tracer binds the kinase-antibody complex, FRET is high. A test compound that displaces the tracer will cause a loss of FRET.
-
Plot the emission ratio against the log of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The chemical intermediate tert-Butyl (4-acetylphenyl)carbamate is a foundational building block for a remarkable array of targeted therapies. Its structural features enable the synthesis of specific inhibitors for diverse protein families, including epigenetic readers (BETs), epigenetic erasers (HDACs), and critical signaling kinases (BTK, JAK). The mechanisms of these final drug products—ranging from the modulation of gene transcription to the direct inhibition of enzymatic activity—underscore the pivotal role of versatile chemical scaffolds in modern drug discovery and development. The data and protocols presented herein provide a technical framework for researchers engaged in the evaluation and optimization of such inhibitors.
References
- 1. Apabetalone - Wikipedia [en.wikipedia.org]
- 2. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl (4-acetylphenyl)carbamate, a key intermediate in pharmaceutical and medicinal chemistry. The document details the necessary starting materials, a robust experimental protocol, and expected quantitative outcomes.
Core Starting Materials
The primary synthesis of tert-butyl (4-acetylphenyl)carbamate involves the protection of the amino group of 4-aminoacetophenone with a tert-butoxycarbonyl (Boc) group. The essential starting materials for this procedure are outlined below.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Primary amine substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Boc-protecting agent |
| Triethylamine (TEA) or similar base | (C₂H₅)₃N | 101.19 | Acid scavenger |
| Dichloromethane (DCM) or similar solvent | CH₂Cl₂ | 84.93 | Reaction solvent |
Synthetic Workflow
The synthesis of tert-butyl (4-acetylphenyl)carbamate is a straightforward N-acylation reaction. The workflow involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the carbonyl carbon of di-tert-butyl dicarbonate. A base is utilized to neutralize the resulting acidic byproduct.
Experimental Protocol: Boc Protection of 4-Aminoacetophenone
This protocol details a standard laboratory procedure for the synthesis of tert-butyl (4-acetylphenyl)carbamate.
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminoacetophenone (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents).
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture at room temperature. The addition can be done portion-wise as a solid or as a solution in dichloromethane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminoacetophenone) is consumed. This typically takes 2-4 hours.
-
Work-up:
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure tert-butyl (4-acetylphenyl)carbamate as a solid.
-
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of tert-butyl (4-acetylphenyl)carbamate. Yields can vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Value | Notes |
| Molar Equivalents | ||
| 4-Aminoacetophenone | 1.0 | Limiting reagent |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 | A slight excess ensures complete reaction |
| Triethylamine | 1.2 - 1.5 | To neutralize the generated acid |
| Reaction Conditions | ||
| Temperature | Room Temperature | Mild conditions are sufficient |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Product Yield | ||
| Typical Yield | 85 - 95% | After purification |
Logical Relationship of Synthesis
The synthesis is based on the nucleophilicity of the aromatic amine and the electrophilicity of the carbonyl carbon in di-tert-butyl dicarbonate. The base plays a crucial role in facilitating the reaction by deprotonating the amine and neutralizing the acidic byproducts.
This technical guide provides a solid foundation for the synthesis of tert-butyl (4-acetylphenyl)carbamate. For researchers and professionals in drug development, this intermediate serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The provided protocol can be adapted and scaled as needed for various research and development purposes.
Unlocking a Versatile Building Block: An In-depth Technical Guide to the Potential Applications of tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the multifaceted potential of tert-Butyl (4-acetylphenyl)carbamate, a versatile synthetic intermediate poised for significant applications in drug discovery and medicinal chemistry. Its unique structural features, combining a Boc-protected aniline with a reactive acetyl group, render it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of its synthetic utility, potential therapeutic applications, and detailed experimental protocols.
Core Chemical Properties and Synthetic Versatility
tert-Butyl (4-acetylphenyl)carbamate, also known as N-Boc-4-aminoacetophenone, possesses a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at the acetyl group, making it a strategic starting material for complex molecular architectures.
The key to its utility lies in the differential reactivity of its functional groups. The Boc group provides robust protection for the amine under a variety of reaction conditions and can be readily removed under acidic conditions to liberate the free amine for further functionalization. The acetyl group, a ketone, serves as a handle for a multitude of chemical transformations, including:
-
Condensation Reactions: Formation of Schiff bases, enamines, and other condensation products.
-
Heterocycle Synthesis: Participation in multicomponent reactions to construct diverse heterocyclic scaffolds.
-
Alpha-Halogenation: Introduction of a halogen atom at the alpha-position to the carbonyl group, creating a reactive electrophile for further substitution.
-
Reduction: Conversion of the ketone to a secondary alcohol, which can be further modified.
Potential Therapeutic Applications
While direct biological activity data for tert-Butyl (4-acetylphenyl)carbamate is not extensively reported, its deprotected form, 4-aminoacetophenone, and structurally similar carbamate derivatives have been widely explored in the development of novel therapeutic agents. This strongly suggests the potential of the title compound as a key intermediate in the synthesis of molecules with the following activities:
Anti-inflammatory Agents
Research into structurally related carbamate derivatives has demonstrated significant potential in the development of novel anti-inflammatory drugs. For instance, a series of tert-butyl (substituted benzamido)phenylcarbamates have been synthesized and evaluated for their anti-inflammatory properties.
dot
Caption: Synthesis of Anti-inflammatory Phenylcarbamate Derivatives.
These studies provide a strong rationale for exploring derivatives of tert-Butyl (4-acetylphenyl)carbamate in the search for new anti-inflammatory drug candidates.
Kinase Inhibitors
The 4-aminoacetophenone scaffold is a recurring motif in the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The acetyl group of tert-Butyl (4-acetylphenyl)carbamate can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of kinases. For example, derivatives of 4-aminoacetophenone have been utilized in the synthesis of inositol phosphate multikinase (IPMK) inhibitors.[1]
dot
Caption: General pathway for kinase inhibitor synthesis.
Antimicrobial and Anticancer Agents
The versatility of the 4-aminoacetophenone core extends to the synthesis of compounds with antimicrobial and anticancer properties.[2][3] Schiff bases derived from 4-aminoacetophenone and their metal complexes have shown promising activity against various bacterial strains and cancer cell lines.[2] Furthermore, the acetyl group can serve as a starting point for the construction of nitrogen- and sulfur-containing heterocycles, which are well-represented classes of antimicrobial agents.
Synthetic Methodologies and Experimental Protocols
tert-Butyl (4-acetylphenyl)carbamate serves as a valuable starting material for a variety of synthetic transformations. Below are illustrative experimental protocols for its utilization in the synthesis of potentially bioactive molecules.
Synthesis of Schiff Base Derivatives
The acetyl group readily undergoes condensation with primary amines to form Schiff bases (imines), which can be further modified or evaluated for biological activity.
General Protocol:
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1.0-1.2 eq).
-
A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).
Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions
The ketone functionality of tert-Butyl (4-acetylphenyl)carbamate makes it an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.
Example: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, a privileged scaffold in medicinal chemistry (e.g., calcium channel blockers).
dot
Caption: Hantzsch dihydropyridine synthesis workflow.
General Protocol:
-
Combine tert-Butyl (4-acetylphenyl)carbamate (1.0 eq), an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).
-
The reaction mixture is typically heated to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data found in the literature for derivatives of related carbamate compounds.
Table 1: Anti-inflammatory Activity of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives
| Compound | Substitution Pattern | % Inhibition of Paw Edema (at 5h) |
| 4a | 4-Fluoro | 52.3 |
| 4b | 4-Methyl | 48.7 |
| 4c | 4-Chloro | 50.1 |
| 4d | 4-Bromo | 49.5 |
| Indomethacin | Standard Drug | 58.2 |
Data extracted from a study on structurally similar compounds to illustrate potential activity.
Conclusion
tert-Butyl (4-acetylphenyl)carbamate is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, with a protected amine and a reactive ketone, allows for a wide range of synthetic manipulations to generate diverse molecular scaffolds. The established biological activities of its derivatives and deprotected form in the areas of anti-inflammatory, kinase inhibition, and antimicrobial research underscore its significant potential. This guide provides a foundational understanding for researchers to leverage the synthetic versatility of this compound in the pursuit of novel therapeutic agents. Further exploration into the direct biological profiling of tert-Butyl (4-acetylphenyl)carbamate and its application in a broader range of multicomponent reactions is warranted and expected to yield exciting new discoveries.
References
The Rising Therapeutic Potential of tert-Butyl (4-acetylphenyl)carbamate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in the pharmaceutical sciences. Among the vast landscape of chemical scaffolds, carbamate derivatives have emerged as a versatile and promising class of compounds with a wide spectrum of biological activities. This technical guide focuses on the burgeoning field of tert-Butyl (4-acetylphenyl)carbamate derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, collated quantitative data, and insights into the signaling pathways modulated by these compounds.
Anti-inflammatory Activity of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives
A significant body of research has highlighted the anti-inflammatory potential of tert-butyl phenylcarbamate derivatives. A notable study by Bhookya et al. describes the synthesis and in vivo evaluation of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.[1][2][3] These compounds were assessed for their ability to reduce inflammation in a carrageenan-induced rat paw edema model, a standard and widely accepted assay for acute inflammation.
Quantitative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of the synthesized compounds was quantified as the percentage of inhibition of paw edema compared to a control group. The results, as reported by Bhookya et al., are summarized in the table below for easy comparison.[1][2][3]
| Compound ID | Substituent Group | Percentage Inhibition of Edema (%) |
| 4a | 4-Fluoro | 54.13 |
| 4b | 4-Methyl | 45.21 |
| 4c | 4-tert-Butyl | 42.10 |
| 4d | 2-Iodo | 39.02 |
| 4e | 3,5-Dinitro | 48.69 |
| 4f | 4-Nitro | 50.13 |
| 4g | 2,4-Dichloro | 46.84 |
| 4h | 2,4,5-Trimethoxy | 41.57 |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.23 |
| 4j | 2-(Naphthalen-1-yloxy)acetamido | 52.78 |
| Indomethacin | Standard Drug | 58.76 |
Data sourced from Bhookya et al.[1][2][3]
The data reveals that several derivatives exhibit potent anti-inflammatory activity, with compounds 4a and 4i demonstrating efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2][3]
Proposed Mechanism of Anti-inflammatory Action: COX-2 Inhibition
The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. In silico docking studies conducted by Bhookya et al. suggest that these tert-butyl phenylcarbamate derivatives may exert their anti-inflammatory effects through the inhibition of the COX-2 enzyme.[1] This proposed mechanism is further supported by research on other carbamate-containing compounds that have been identified as dual inhibitors of COX and fatty acid amide hydrolase (FAAH).[4]
Potential Involvement of the NF-κB Signaling Pathway
Beyond direct enzyme inhibition, the anti-inflammatory properties of carbamate derivatives may also involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Research on structurally related compounds, such as 4-tert-butylphenyl salicylate, has demonstrated potent anti-inflammatory effects through the downregulation of the NF-κB pathway.[7] This suggests that tert-butyl (4-acetylphenyl)carbamate derivatives could potentially exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
Neuroprotective Activities and Potential in Alzheimer's Disease
The therapeutic potential of tert-butyl (4-acetylphenyl)carbamate derivatives extends beyond inflammation, with emerging evidence suggesting a role in neuroprotection, particularly in the context of Alzheimer's disease.
A Case Study: The M4 Compound
A specific derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as the M4 compound), has been investigated for its protective effects in cellular and animal models of Alzheimer's disease.[8][9][10] In vitro studies have suggested that the M4 compound can act as both a β-secretase and an acetylcholinesterase inhibitor, two key enzymes implicated in the pathology of Alzheimer's disease.[8][9] Furthermore, it has been shown to prevent the aggregation of amyloid-beta peptide (Aβ), a hallmark of the disease.[8][9]
Proposed Neuroprotective Mechanisms
The neuroprotective effects of the M4 compound and related carbamate derivatives are likely multifactorial. The inhibition of acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's disease.[11] By inhibiting β-secretase (BACE1), these compounds can reduce the production of Aβ peptides, thereby preventing the formation of toxic amyloid plaques.
Experimental Protocols
To facilitate further research and validation of the biological activities of tert-butyl (4-acetylphenyl)carbamate derivatives, this section provides detailed methodologies for key experiments.
Synthesis of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives
The synthesis of this class of compounds generally follows a two-step procedure as outlined by Bhookya et al.[1][2]
Step 1: Synthesis of tert-butyl 2-aminophenylcarbamate (3)
-
Dissolve compound 2 (2-nitrophenylcarbamate derivative) and an equimolar amount of FeCl₃ in methanol.
-
Add N₂H₄·H₂O to the solution at room temperature.
-
Reflux the reaction mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Basify the residue with a saturated NaHCO₃ solution and extract with dichloromethane (DCM).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain tert-butyl 2-aminophenylcarbamate.
Step 2: Synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate (4a-4j)
-
To a solution of a substituted carboxylic acid in a suitable solvent (e.g., DCM), add 1.5 equivalents of N,N'-Diisopropylethylamine (DIPEA), 1.1 equivalents of tert-butyl 2-aminophenylcarbamate (3), 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 1.5 equivalents of 1-Hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in petroleum ether) to yield the final derivative.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[8][12][13]
-
Animals: Use healthy adult Wistar albino rats of either sex, weighing between 150-200g.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Divide the animals into groups (n=6), including a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (receiving different doses of the synthesized derivatives).
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In Vitro Neuroprotective Assay: Astrocyte Culture with Amyloid-Beta Stimulation
This assay assesses the ability of a compound to protect astrocytes from amyloid-beta-induced toxicity.
-
Cell Culture: Culture primary human or rat astrocytes in an appropriate medium (e.g., DMEM supplemented with FBS and antibiotics) in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Seed the astrocytes in multi-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with a solution of oligomerized amyloid-beta 1-42 (Aβ₁₋₄₂) at a final concentration of 1-5 µM for 24-48 hours. A vehicle control (e.g., DMSO) and an Aβ₁₋₄₂-only control should be included.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
-
Measurement of Inflammatory Markers:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method
This colorimetric assay is a widely used method to screen for acetylcholinesterase inhibitors.[1]
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compound solutions at various concentrations
-
-
Procedure (in a 96-well plate):
-
Add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control) to each well.
-
Add the AChE enzyme solution to initiate the reaction, except in the blank wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Add the ATCI substrate solution to all wells to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion and Future Directions
The family of tert-Butyl (4-acetylphenyl)carbamate derivatives represents a promising scaffold for the development of new therapeutic agents with diverse biological activities. The compelling in vivo anti-inflammatory data, coupled with mechanistic insights suggesting the inhibition of key targets like COX-2 and the modulation of the NF-κB pathway, underscores their potential in treating inflammatory disorders. Furthermore, the neuroprotective properties exhibited by certain derivatives, through the inhibition of acetylcholinesterase and β-secretase, open up exciting avenues for the development of novel treatments for neurodegenerative diseases such as Alzheimer's.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the tert-butyl phenylcarbamate core is warranted to optimize potency and selectivity for specific biological targets.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the confirmation of target engagement and the detailed characterization of their effects on signaling pathways, is crucial for rational drug design.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess the drug-like properties and safety of lead compounds.
-
Evaluation in Chronic Disease Models: While the current data is promising in acute models, evaluating the efficacy of these derivatives in chronic models of inflammation and neurodegeneration will be a critical next step.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of naringenin-O-carbamate derivatives as multi-target-directed liagnds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental Protocol for the Synthesis and Characterization of tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, and characterization of tert-butyl (4-acetylphenyl)carbamate, a key intermediate in pharmaceutical and organic synthesis.
Overview
tert-Butyl (4-acetylphenyl)carbamate is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The presence of the Boc-protecting group on the aniline nitrogen allows for selective reactions at other sites of the molecule. This protocol details a standard and reliable method for the preparation of this compound from 4-aminoacetophenone.
Reaction Scheme & Mechanism
The synthesis involves the protection of the amino group of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butanol and carbon dioxide as byproducts.
Caption: General reaction scheme for the synthesis of tert-butyl (4-acetylphenyl)carbamate.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 5.00 g | 36.99 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 8.88 g | 40.69 mmol |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5.70 mL | 40.69 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine (sat. NaCl) | NaCl/H₂O | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Synthesis Procedure
Caption: Workflow for the synthesis of tert-butyl (4-acetylphenyl)carbamate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (5.00 g, 36.99 mmol) in dichloromethane (100 mL).
-
Addition of Base: To the stirred solution, add triethylamine (5.70 mL, 40.69 mmol).
-
Addition of Boc Anhydride: Cool the flask in an ice bath to 0 °C. Dissolve di-tert-butyl dicarbonate (8.88 g, 40.69 mmol) in a small amount of dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.
-
Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Details |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of 10% to 30% ethyl acetate in hexane |
| Elution Monitoring | Thin-layer chromatography (TLC) with UV visualization (254 nm) |
Combine the fractions containing the pure product and remove the solvent in vacuo to yield tert-butyl (4-acetylphenyl)carbamate as a white to off-white solid.
Characterization Data
| Property | Result |
| Appearance | White to off-white solid |
| Yield | Typically 85-95% |
| Melting Point | 96-98 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.92 (d, J = 8.8 Hz, 2H), 7.51 (d, J = 8.8 Hz, 2H), 7.05 (s, 1H), 2.57 (s, 3H), 1.54 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 196.8, 152.4, 143.2, 133.0, 130.6, 117.8, 81.0, 28.3, 26.5 |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calcd for C₁₃H₁₈NO₃: 236.1281, found: 236.1285 |
Applications in Drug Development
The acetyl group and the Boc-protected amine in tert-butyl (4-acetylphenyl)carbamate serve as versatile handles for further chemical modifications.
Caption: Potential synthetic transformations of the title compound.
This intermediate is crucial for synthesizing a variety of heterocyclic compounds and other complex molecules that are scaffolds for drug candidates in areas such as oncology, inflammation, and infectious diseases.
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is corrosive and has a strong odor. Handle with care.
-
Di-tert-butyl dicarbonate is a solid that can cause irritation. Avoid inhalation of dust.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.
Application Notes and Protocols for the Synthesis of tert-Butyl (4-acetylphenyl)carbamate
Abstract
This document provides a detailed protocol for the synthesis of tert-Butyl (4-acetylphenyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The procedure involves the protection of the amino group of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This application note includes a step-by-step experimental protocol, a summary of required materials and reaction parameters, and expected outcomes. Additionally, visual diagrams are provided to illustrate the reaction pathway and experimental workflow.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The synthesis of tert-Butyl (4-acetylphenyl)carbamate involves the chemoselective N-Boc protection of the amino group of 4-aminoacetophenone. This transformation is a crucial step in multi-step syntheses, allowing for subsequent modifications of the acetyl group or the aromatic ring without interference from the reactive amino group.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate, facilitated by a base, results in the formation of the N-Boc protected product, tert-butyl (4-acetylphenyl)carbamate, along with the byproducts tert-butanol and carbon dioxide.
Reaction:
4-Aminoacetophenone + Di-tert-butyl dicarbonate --(Base, Solvent)--> tert-Butyl (4-acetylphenyl)carbamate
Experimental Protocol
This protocol is adapted from general procedures for the N-Boc protection of anilines.[2][3]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Aminoacetophenone | Reagent | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Commercially Available |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-aminoacetophenone (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Aminoacetophenone |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Table 2: Expected Results and Characterization
| Parameter | Expected Value/Data |
| Product | tert-Butyl (4-acetylphenyl)carbamate |
| Molecular Formula | C₁₃H₁₇NO₃[4] |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white solid |
| Yield | >90% (typical for this type of reaction) |
| Purity | >95% (after purification) |
| Solubility | Soluble in DCM, Ethyl Acetate; Insoluble in water |
| Characterization | NMR, IR, Mass Spectrometry |
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a solid with a low melting point and can be corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of tert-Butyl (4-acetylphenyl)carbamate. The procedure is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The high yield and purity of the product make this method a valuable tool for the preparation of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tert-Butyl (4-acetylphenyl)carbamate | C13H17NO3 | CID 15373979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of tert-Butyl (4-acetylphenyl)carbamate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of tert-Butyl (4-acetylphenyl)carbamate using silica gel column chromatography. The protocols outlined are based on established methodologies for the purification of structurally related tert-butyl carbamate derivatives and are intended to serve as a robust starting point for researchers.
Introduction
Tert-butyl (4-acetylphenyl)carbamate is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceutical agents and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is common in peptide synthesis and medicinal chemistry, making this compound a key building block.[1][2] Effective purification is crucial to ensure the quality and reliability of subsequent synthetic steps or biological assays. Column chromatography is a standard and effective method for achieving high purity of this compound.
The carbamate functional group is a cornerstone in drug design, appearing in numerous approved therapeutic agents. Carbamates can act as key pharmacophores, prodrug moieties, or stable isosteres of amide bonds in peptidomimetics.[2] Their prevalence in medicinal chemistry underscores the importance of reliable purification methods for carbamate-containing intermediates like tert-Butyl (4-acetylphenyl)carbamate.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For tert-Butyl (4-acetylphenyl)carbamate, a normal-phase chromatography setup is typically employed.
-
Stationary Phase: Silica gel, a polar adsorbent, is the most common choice.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexane (or petroleum ether) and ethyl acetate, is used as the eluent.
The separation mechanism relies on the polarity differences between the target compound and any impurities. Tert-butyl (4-acetylphenyl)carbamate, with its polar carbamate and acetyl groups, will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), the compound can be selectively desorbed and eluted from the column, leaving behind less polar and more polar impurities.
Experimental Protocols
This section details the necessary steps for the purification of tert-Butyl (4-acetylphenyl)carbamate, from initial analysis by Thin-Layer Chromatography (TLC) to the final column chromatography procedure.
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
-
Various ratios of ethyl acetate and hexane
Procedure:
-
Dissolve a small amount of the crude tert-Butyl (4-acetylphenyl)carbamate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen ethyl acetate/hexane solvent system.
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The aromatic ring in the compound should be UV active.
-
If necessary, further visualize the spots by dipping the plate in a staining solution followed by gentle heating.
-
Calculate the Rf value for the product spot. Adjust the ethyl acetate/hexane ratio to achieve an Rf value in the target range of 0.2-0.4. A lower ethyl acetate concentration will decrease the Rf, while a higher concentration will increase it.
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Eluent (ethyl acetate/hexane mixture, as determined by TLC)
-
Crude tert-Butyl (4-acetylphenyl)carbamate
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a low percentage of ethyl acetate in hexane). The amount of silica gel should be approximately 30-50 times the weight of the crude product.
-
Pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just above the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
For samples with low solubility in the mobile phase, a "dry loading" technique is recommended. Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40%.
-
Collect fractions of a consistent volume in test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified tert-Butyl (4-acetylphenyl)carbamate.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the column chromatography purification of tert-Butyl (4-acetylphenyl)carbamate and related compounds.
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommended Value/Material | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar organic molecules. |
| Mobile Phase | Ethyl Acetate / Hexane | A common and effective solvent system for N-Boc protected anilines. |
| Elution Mode | Gradient Elution (e.g., 10% to 40% Ethyl Acetate in Hexane) | Provides better separation of compounds with different polarities compared to isocratic elution. |
| Optimal TLC Rf | 0.2 - 0.4 | This range typically translates to good separation on a column. |
| Sample to Sorbent Ratio | 1:30 to 1:50 (by weight) | A higher ratio is used for more difficult separations. |
Table 2: Example Elution Profile and Expected Purity
| Eluent Composition (EtOAc in Hexane) | Fractions Collected | Compound Eluted | Expected Purity (by HPLC/NMR) |
| 5-10% | 1-10 | Non-polar impurities | - |
| 15-25% | 11-30 | tert-Butyl (4-acetylphenyl)carbamate | >95% |
| 30-50% | 31-40 | More polar impurities | - |
Note: The exact elution profile will depend on the specific impurities present in the crude material.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of tert-Butyl (4-acetylphenyl)carbamate.
Role in Drug Discovery
This diagram shows the central role of carbamate-containing intermediates in the drug discovery pipeline.
Caption: Role of purified carbamate intermediates in drug discovery.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded.- Ensure proper column packing. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the percentage of ethyl acetate in the mobile phase. |
| Product Does Not Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A small amount of methanol (1-2%) can be added if necessary. |
| Streaking or Tailing of Bands | - Compound is interacting strongly with the acidic silica gel.- Sample is not sufficiently soluble in the mobile phase. | - Add a small amount of triethylamine (0.1-1%) to the mobile phase.- Use the dry loading method. |
Disclaimer: This document provides a general protocol and should be adapted based on specific experimental results. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Recrystallization of tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of tert-Butyl (4-acetylphenyl)carbamate via recrystallization. Recrystallization is a critical technique for the purification of solid organic compounds, essential for ensuring the quality and purity of starting materials and intermediates in drug development and chemical research. The following protocol offers a starting point for developing a robust purification process for tert-Butyl (4-acetylphenyl)carbamate, with the understanding that optimization may be required based on the initial purity of the material and the desired final specifications.
Introduction
tert-Butyl (4-acetylphenyl)carbamate, also known as N-(tert-butoxycarbonyl)-4-acetylaniline, is a valuable intermediate in organic synthesis, often utilized in the preparation of more complex pharmaceutical compounds. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical method for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures. This application note outlines a general procedure for the recrystallization of tert-Butyl (4-acetylphenyl)carbamate, including a recommended solvent system and procedural steps.
Data Summary
The following table summarizes typical, albeit illustrative, quantitative data associated with the recrystallization of tert-Butyl (4-acetylphenyl)carbamate. These values should be considered as a general guideline, and actual results may vary depending on the scale of the experiment and the impurity profile of the starting material.
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Weight (g) | 10.0 | 8.5 |
| Purity (by HPLC, %) | 95.0 | >99.5 |
| Melting Point (°C) | 148-151 | 152-154 |
| Recovery (%) | N/A | 85 |
Experimental Protocol: Recrystallization of tert-Butyl (4-acetylphenyl)carbamate
This protocol details the steps for the recrystallization of tert-Butyl (4-acetylphenyl)carbamate from a mixed solvent system of ethyl acetate and hexanes. This system is chosen based on the principle that the compound is likely to be soluble in a moderately polar solvent like ethyl acetate at elevated temperatures and less soluble at lower temperatures, while hexanes act as an anti-solvent to promote crystallization.
Materials and Equipment:
-
Crude tert-Butyl (4-acetylphenyl)carbamate
-
Ethyl acetate (reagent grade or higher)
-
Hexanes (reagent grade or higher)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Condenser (optional, for larger volumes)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude tert-Butyl (4-acetylphenyl)carbamate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate (e.g., 50-75 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once the flask has reached room temperature, begin to slowly add hexanes as an anti-solvent while gently stirring. The solution will become cloudy, indicating the onset of precipitation. Continue adding hexanes until the volume is approximately double the initial volume of ethyl acetate used.
-
Place the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
-
Drying:
-
Carefully transfer the crystalline product to a pre-weighed watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Experimental Workflow
Caption: Workflow for the recrystallization of tert-Butyl (4-acetylphenyl)carbamate.
Discussion
The success of this recrystallization protocol relies on the principle of differential solubility. tert-Butyl (4-acetylphenyl)carbamate is significantly more soluble in hot ethyl acetate than in cold ethyl acetate. The addition of hexanes further decreases its solubility, promoting precipitation out of the solution while impurities ideally remain dissolved. The slow cooling process is critical for the formation of a pure crystalline lattice, which excludes impurity molecules.
For optimal results, it is recommended to perform a small-scale trial to determine the ideal solvent ratio and cooling procedure for the specific batch of crude material being purified. The purity of the final product should be assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.
Application Notes and Protocols: Tert-Butyl (4-acetylphenyl)carbamate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aryl carbamates, specifically focusing on the potential application of tert-butyl (4-acetylphenyl)carbamate, in Suzuki-Miyaura cross-coupling reactions. Detailed protocols, reaction parameters, and a general workflow are presented to facilitate the application of this methodology in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. The scope of this reaction has been extended to include pseudo-halides such as triflates, and more recently, to challenging substrates like aryl carbamates. The ability to use aryl carbamates as coupling partners is significant as they can be readily derived from phenols, which are abundant and often less expensive than the corresponding aryl halides. This approach provides a powerful tool for the synthesis of complex biaryl and poly-substituted aromatic compounds.
While direct literature on the Suzuki coupling of tert-butyl (4-acetylphenyl)carbamate is not prevalent, extensive research on the coupling of other aryl carbamates provides a strong foundation for its application. The key to the successful coupling of these relatively inert C-O bonds lies in the use of specific nickel-based catalyst systems.
General Reaction Scheme:
tert-Butyl (4-acetylphenyl)carbamate serves as the "Ar-OC(O)NR'R"" component in this scheme, offering a stable and accessible starting material.
Key Reaction Parameters and Data
The successful execution of Suzuki coupling reactions with aryl carbamates is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions derived from studies on analogous aryl carbamates.[1][2][3][4]
Table 1: Recommended Catalysts and Ligands for Aryl Carbamate Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| NiCl₂(PCy₃)₂ | PCy₃ (included in complex) | 5 - 10 | A readily available and air-stable Ni(II) complex that has shown high efficacy.[1][3][4] |
| Pd(OAc)₂ | SPhos | 1 - 5 | While less common for carbamates, advanced phosphine ligands like SPhos are highly active in many Suzuki couplings.[5] |
| Pd₂(dba)₃ | Buchwald or Fu type phosphine ligands | 1 - 5 | Generally used for more reactive coupling partners, but can be explored. |
Table 2: Common Bases and Solvents
| Base | Typical Equivalents | Solvent | Typical Concentration (M) |
| K₃PO₄ | 4.5 - 7.2 | Toluene | 0.3 |
| Cs₂CO₃ | 2 - 3 | Dioxane | 0.1 - 0.5 |
| K₂CO₃ | 2 - 3 | THF/Water, Dioxane/Water | Biphasic systems are common in traditional Suzuki reactions. |
Table 3: Representative Reaction Conditions for Aryl Carbamate Suzuki Coupling
| Aryl Carbamate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Naphthyl carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ (4.5) | Toluene | 110 | 24 | ~90%[1] |
| Phenyl carbamate derivative | Arylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ (7.2) | Toluene | 130 | 24 | 60-80%[1] |
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki coupling of an aryl carbamate with an arylboronic acid, which can be adapted for tert-butyl (4-acetylphenyl)carbamate.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Carbamate
Materials:
-
Aryl carbamate (e.g., tert-butyl (4-acetylphenyl)carbamate) (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 - 0.10 equiv)
-
K₃PO₄ (anhydrous powder, 4.5 equiv)
-
Anhydrous toluene (to achieve 0.3 M concentration of the aryl carbamate)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add the aryl carbamate (1.0 equiv), the arylboronic acid (2.5 equiv), NiCl₂(PCy₃)₂ (0.05 equiv), and K₃PO₄ (4.5 equiv).
-
Solvent Addition: Add enough anhydrous toluene to achieve a 0.3 M concentration with respect to the aryl carbamate.
-
Reaction: Seal the flask or vial and place it in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of aryl carbamates.
References
- 1. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl (4-acetylphenyl)carbamate as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate processes of drug development and medicinal chemistry, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of chemical conditions and its straightforward removal under acidic conditions. Tert-Butyl (4-acetylphenyl)carbamate serves as a key Boc-protected building block, enabling chemists to selectively mask the reactivity of the amino group of 4-aminoacetophenone. This allows for subsequent chemical transformations on other parts of the molecule without unintended interference from the amine. These application notes provide detailed protocols for the synthesis (protection) and deprotection of tert-Butyl (4-acetylphenyl)carbamate, along with relevant chemical data to support its use in research and development.
Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(4-acetylphenyl)carbamate |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Solid |
| CAS Number | 122536-84-7 |
Synthesis of Tert-Butyl (4-acetylphenyl)carbamate (Boc Protection)
The synthesis of tert-Butyl (4-acetylphenyl)carbamate is typically achieved by reacting 4-aminoacetophenone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The aniline nitrogen of 4-aminoacetophenone acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by the base, yields the N-Boc protected product.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the Boc protection of anilines.[1][2][3][4][5]
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous THF or dioxane.
-
Add a base (e.g., NaHCO₃, 1.5-2.0 eq, or a catalytic amount of DMAP, 0.1 eq).
-
To the stirred suspension/solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature. Note that anilines are less nucleophilic than aliphatic amines, so gentle heating may be required to drive the reaction to completion.[6]
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Quantitative Data for Boc Protection of Anilines:
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Aminophenol | K₂CO₃ | Water | 1 | 97 | [7] |
| 4-Toluidine | K₂CO₃ | Water | 1 | 95 | [7] |
| 4-Anisidine | K₂CO₃ | Water | 1 | 100 | [7] |
Deprotection of Tert-Butyl (4-acetylphenyl)carbamate
The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.[8] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly employed for this purpose.[9][10][11][12]
Experimental Protocol: Acid-Catalyzed Deprotection
Using Trifluoroacetic Acid (TFA): [13][14]
Materials:
-
tert-Butyl (4-acetylphenyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the deprotected 4-aminoacetophenone.
Using Hydrogen Chloride (HCl) in Dioxane: [10][11][12]
Materials:
-
tert-Butyl (4-acetylphenyl)carbamate
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate (1.0 eq) in a minimal amount of dioxane or DCM.
-
Add 4M HCl in dioxane (5-10 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 4-aminoacetophenone.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data for Boc Deprotection:
| Method | Reagent | Solvent | Time | Temperature (°C) | Outcome | Reference |
| Acidolysis | TFA | DCM | 1-4 h | 0 to RT | Complete Deprotection | [13][14] |
| Acidolysis | 4M HCl in Dioxane | Dioxane | 0.5-2 h | RT | Complete Deprotection, high yield (>95%) | [10][11][12] |
Spectroscopic Data (Reference)
The following are typical ¹H and ¹³C NMR chemical shifts for related tert-butyl aryl carbamates, which can be used as a reference for the characterization of tert-Butyl (4-acetylphenyl)carbamate.[7][15]
¹H NMR (CDCl₃):
-
Ar-H: δ 7.2-7.8 ppm (multiplet)
-
NH: δ ~6.5 ppm (broad singlet)
-
-C(CH₃)₃: δ 1.51 ppm (singlet, 9H)
-
-COCH₃: δ ~2.5 ppm (singlet, 3H) (Expected for the target compound)
¹³C NMR (CDCl₃):
-
C=O (carbamate): δ ~152-153 ppm
-
C=O (acetyl): δ ~197 ppm (Expected for the target compound)
-
Ar-C: δ ~118-140 ppm
-
-C(CH₃)₃: δ ~81 ppm
-
-C(CH₃)₃: δ ~28 ppm
Conclusion
Tert-Butyl (4-acetylphenyl)carbamate is a valuable intermediate for the synthesis of more complex molecules where the protection of an amino group on an acetophenone ring is required. The Boc protecting group offers a robust and reliable method for this purpose, with well-established protocols for both its introduction and removal. The procedures and data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Protection of 4-aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and experimental protocols for the Boc protection of 4-aminoacetophenone, a common building block in pharmaceutical synthesis. Due to the electron-withdrawing nature of the acetyl group, 4-aminoacetophenone is a less nucleophilic aniline, often requiring specific reaction conditions for efficient protection.
Reaction Principle
The Boc protection of 4-aminoacetophenone involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction with the less reactive aniline. The resulting product is the N-Boc protected carbamate, tert-butyl (4-acetylphenyl)carbamate.
Reaction Scheme
Caption: General reaction scheme for the Boc protection of 4-aminoacetophenone.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of 4-aminoacetophenone.
| Parameter | Value | Reference |
| Substrate | 4-Aminoacetophenone | N/A |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1][2] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | [2] |
| Base | Triethylamine (TEA) or Sodium Bicarbonate | [2] |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | [1] |
| Temperature | Room Temperature | N/A |
| Reaction Time | 12-24 hours | N/A |
| Expected Yield | >90% | N/A |
| Product | tert-Butyl (4-acetylphenyl)carbamate | [3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight | 235.28 g/mol | [3] |
Experimental Protocols
This section provides a detailed methodology for the Boc protection of 4-aminoacetophenone.
Materials and Equipment
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow
Caption: A typical experimental workflow for the Boc protection of 4-aminoacetophenone.
Detailed Procedure
-
Reaction Setup: To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) are added triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and the layers are separated.
-
Extraction and Washing: The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, tert-butyl (4-acetylphenyl)carbamate, can be purified by flash column chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.
Characterization of tert-Butyl (4-acetylphenyl)carbamate
The structure of the product can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals include a singlet for the tert-butyl protons around δ 1.5 ppm, a singlet for the acetyl methyl protons around δ 2.5 ppm, and aromatic protons in the range of δ 7.4-7.9 ppm. A broad singlet for the N-H proton is also expected.
-
¹³C NMR (CDCl₃): Expected signals include the tert-butyl carbons, the acetyl methyl and carbonyl carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (235.12 g/mol ).
Signaling Pathways and Logical Relationships
The catalytic role of DMAP in the Boc protection of less reactive anilines is a key aspect of this protocol. DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the weakly nucleophilic 4-aminoacetophenone.
Caption: Catalytic cycle of DMAP in the Boc protection of 4-aminoacetophenone.
Troubleshooting and Safety Precautions
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The reaction time may also need to be extended, or a slight increase in the amount of DMAP could be beneficial. However, excess DMAP can lead to side reactions.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the equivalents of (Boc)₂O slightly.
-
Safety: Di-tert-butyl dicarbonate can be an irritant. All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
References
Application Notes and Protocols: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
Introduction
tert-Butyl (4-acetylphenyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. It features a tert-butoxycarbonyl (Boc) protecting group on the amine of 4-aminoacetophenone. This Boc group is stable under various conditions but can be readily removed under acidic conditions, making it an ideal protective strategy in multi-step syntheses. This document outlines the detailed reaction conditions and experimental protocols for the synthesis of tert-butyl (4-acetylphenyl)carbamate. The primary method described is the reaction of 4-aminoacetophenone with di-tert-butyl dicarbonate.
Reaction Scheme
The synthesis involves the N-protection of 4-aminoacetophenone with di-tert-butyl dicarbonate (Boc₂O), as depicted in the following reaction scheme:
Data Presentation: Reaction Conditions
The following table summarizes the quantitative data from a cited experimental protocol for the synthesis of tert-butyl (4-acetylphenyl)carbamate.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminoacetophenone | 1.0 equivalent | [1][2] |
| Di-tert-butyl dicarbonate | 1.2 equivalents | [1][2] |
| Solvent | 1,4-Dioxane | [1][2] |
| Temperature | 100 °C | [1][2] |
| Reaction Time | 8.5 hours | [1][2] |
| Work-up | Rotary evaporation, crystallization from ethyl acetate/hexanes | [1][2] |
| Yield | 84% (alternative greener method) | [3] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate [1][2]
This protocol details the synthesis of tert-butyl (4-acetylphenyl)carbamate from 4-aminoacetophenone and di-tert-butyl dicarbonate.
Materials:
-
4'-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen line with vent needle
-
Oil bath
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 4'-aminoacetophenone (6.7 g, 50 mmol, 1.0 equiv.).
-
Add di-tert-butyl dicarbonate (13.1 g, 60 mmol, 1.2 equiv.) to the flask.
-
Flush the reaction vessel with nitrogen and maintain a gentle flow of nitrogen throughout the reaction.
-
Add 60 mL of 1,4-dioxane to dissolve the reactants.
-
Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction at 100 °C for 8.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 25% ethyl acetate in hexanes eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture by rotary evaporation to obtain the crude product as a solid.
-
Suspend the solid in a minimal volume of 20-25% ethyl acetate in hexanes.
-
Collect the purified product by vacuum filtration.
Protocol 2: Greener Synthesis of tert-Butyl (4-acetylphenyl)carbamate [3]
This protocol presents an alternative, environmentally friendly approach using a solid acid catalyst and solvent-free conditions.
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sulfonated Reduced Graphene Oxide (s-RGO) catalyst
-
Reaction vessel suitable for solid-phase reactions
Procedure:
-
In a suitable reaction vessel, combine 4-aminoacetophenone and di-tert-butyl dicarbonate.
-
Add a catalytic amount of sulfonated reduced graphene oxide.
-
The reaction is carried out under metal- and solvent-free conditions.
-
Upon completion of the reaction, the product is isolated. This method has been reported to yield the product in 84% yield.[3]
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of tert-Butyl (4-acetylphenyl)carbamate
Caption: Workflow for the synthesis of tert-Butyl (4-acetylphenyl)carbamate.
References
Application Note: A Scalable Synthesis of tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of tert-butyl (4-acetylphenyl)carbamate, a key intermediate in pharmaceutical manufacturing. The described method is robust, scalable, and yields high-purity product.
Introduction
tert-Butyl (4-acetylphenyl)carbamate is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making it a cornerstone of modern medicinal chemistry.[1][2] This application note details a reliable method for the N-Boc protection of 4-aminoacetophenone on a larger scale, suitable for process development and manufacturing environments.
Reaction Scheme
The synthesis involves the protection of the amino group of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base catalyst.
Figure 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of tert-butyl (4-acetylphenyl)carbamate.
| Parameter | Value |
| Reactants | |
| 4-Aminoacetophenone | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 eq |
| Triethylamine | 1.2 eq |
| Solvent | |
| Tetrahydrofuran (THF) | 5 mL / g of 4-aminoacetophenone |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-18 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Washing Solutions | 1M HCl, Saturated NaHCO₃, Brine |
| Purification Method | Recrystallization from Ethyl Acetate/Hexane |
| Yield & Purity | |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Protocol
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Large, three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add 4-aminoacetophenone (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (5 mL per gram of 4-aminoacetophenone) to the flask and stir until the solid is completely dissolved.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq).
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the reaction mixture using an addition funnel over 30-60 minutes. An exotherm may be observed; maintain the temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield tert-butyl (4-acetylphenyl)carbamate as a white to off-white solid.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Process Workflow
The following diagram illustrates the key steps in the scale-up synthesis of tert-butyl (4-acetylphenyl)carbamate.
Figure 2: Experimental Workflow.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This detailed protocol provides a solid foundation for the scale-up synthesis of tert-butyl (4-acetylphenyl)carbamate. For specific applications, further optimization of reaction parameters may be necessary.
References
Application Notes: Tert-Butyl (4-acetylphenyl)carbamate in Pharmaceutical Synthesis
Introduction
Tert-Butyl (4-acetylphenyl)carbamate is a bifunctional organic compound that serves as a highly versatile building block in the design and synthesis of pharmaceutical agents. Its structure incorporates two key functional groups: a tert-butoxycarbonyl (Boc) protected aniline and a para-substituted acetyl group. This arrangement provides medicinal chemists with a strategic intermediate for introducing a substituted phenyl ring into target molecules. The carbamate group is a well-established structural motif in medicinal chemistry, valued for its chemical stability and its ability to act as a bioisostere for peptide bonds, enhancing cell membrane permeability.[1]
Key Structural Features and Synthetic Utility
The utility of tert-Butyl (4-acetylphenyl)carbamate stems from the orthogonal reactivity of its functional groups.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid).[2][3] This allows for extensive modification of the acetyl group without affecting the protected amine. Once modifications are complete, the Boc group can be removed to reveal the primary aniline, which can then participate in subsequent reactions such as amide bond formation, sulfonylation, or palladium-catalyzed cross-coupling reactions.[4]
-
Acetyl Group: The ketone functionality of the acetyl group is a synthetic handle for a variety of chemical transformations. It can undergo:
-
Reduction to form a secondary alcohol, introducing a new chiral center.
-
Oxidation (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Condensation reactions (e.g., Aldol or Knoevenagel condensations) to build more complex carbon skeletons.
-
Reductive amination to form substituted aminoethyl groups.
-
Formation of heterocycles such as pyrazoles, isoxazoles, or pyrimidines.
-
This dual functionality makes it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
Tert-Butyl (4-acetylphenyl)carbamate is a valuable intermediate in the synthesis of various classes of therapeutic agents, most notably protein kinase inhibitors. The acetophenone moiety is a common feature in the scaffolds of many kinase inhibitors that target the ATP-binding site.
-
Kinase Inhibitors: Many Type I and Type II kinase inhibitors utilize a substituted aniline core. The synthesis of such inhibitors can begin with tert-Butyl (4-acetylphenyl)carbamate, where the acetyl group is elaborated into a more complex side chain, and the deprotected aniline is used to couple with a heterocyclic core (e.g., pyrimidine, quinazoline, or pyridine). For instance, it serves as a precursor for scaffolds targeting Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and other kinases implicated in oncology and inflammatory diseases.[5][6]
-
Anti-inflammatory Agents: Derivatives of Boc-protected phenylenediamines have been synthesized and evaluated for anti-inflammatory activity.[7][8] The core structure provided by tert-Butyl (4-acetylphenyl)carbamate can be elaborated into novel non-steroidal anti-inflammatory drugs (NSAIDs).
Physicochemical and Spectroscopic Data
The quantitative properties of tert-Butyl (4-acetylphenyl)carbamate are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [9] |
| Molecular Weight | 235.28 g/mol | [9] |
| IUPAC Name | tert-butyl N-(4-acetylphenyl)carbamate | [9] |
| CAS Number | 122432-83-7 | [9] |
| Appearance | White to off-white solid | |
| Melting Point | 135-139 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.91 (d, 2H), 7.50 (d, 2H), 6.75 (br s, 1H), 2.56 (s, 3H), 1.53 (s, 9H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8, 152.5, 143.1, 132.9, 129.8, 117.8, 81.1, 28.3, 26.4 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This protocol describes the protection of the amino group of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Add triethylamine (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford tert-Butyl (4-acetylphenyl)carbamate as a solid.
Protocol 2: Deprotection of the Boc Group
This protocol details the removal of the Boc protecting group to yield 4-aminoacetophenone, which can be used in subsequent steps without isolation if desired.
Materials:
-
tert-Butyl (4-acetylphenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 4-aminoacetophenone.
Protocol 3: Reductive Amination of the Acetyl Group
This protocol describes a representative transformation of the acetyl group, converting it into a secondary amine.
Materials:
-
tert-Butyl (4-acetylphenyl)carbamate
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a solution of tert-Butyl (4-acetylphenyl)carbamate (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.
Visualizations
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl (4-acetylphenyl)carbamate | C13H17NO3 | CID 15373979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-Butyl (4-acetylphenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-Butyl (4-acetylphenyl)carbamate?
A1: The most common method is the N-Boc protection of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O). This reaction typically involves a base and an appropriate solvent.
Q2: Why is my aniline (4-aminoacetophenone) less reactive than other amines?
A2: Anilines are aromatic amines, where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. This resonance effect reduces the nucleophilicity of the nitrogen, making it less reactive compared to aliphatic amines.[1] Consequently, reaction conditions may need to be adjusted, for instance by slightly heating the reaction mixture.[1]
Q3: What is the role of the base in this reaction?
A3: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the acidic byproducts formed during the reaction, which can improve the reaction rate and yield.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material (4-aminoacetophenone) and the product. The spots can be visualized under UV light.
Q5: Is the Boc protecting group stable?
A5: The Boc group is stable under basic and nucleophilic conditions but is sensitive to acid.[4] It is also known to be thermally unstable at temperatures above 85-90°C for extended periods.[4] Accidental exposure to acidic conditions during workup should be minimized to prevent cleavage of the protecting group.[4]
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
Q: I am getting a very low yield of my product, or the reaction is not proceeding. What are the possible causes and solutions?
A: Low yield is a common issue that can be attributed to several factors. A systematic check of your reagents and reaction setup is the first crucial step.[2]
-
Reagent Quality:
-
4-Aminoacetophenone: Ensure the starting amine is pure and dry.
-
Boc₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use fresh or properly stored Boc₂O.
-
Solvent: The solvent must be anhydrous. Many carbamate synthesis reactions are sensitive to moisture.[2] Using a freshly opened bottle or a properly dried solvent is recommended.
-
-
Reaction Conditions:
-
Temperature: While many Boc protections proceed at room temperature, the reduced nucleophilicity of 4-aminoacetophenone may require gentle heating (e.g., 40-50°C) to drive the reaction to completion.[1][5]
-
Reaction Time: The reaction may require a longer time than anticipated. Monitor the reaction by TLC until the starting material is consumed.
-
Base: While not always strictly necessary, the addition of a base like triethylamine can be beneficial.[3] If you are not using a base, consider adding it to your reaction mixture.
-
-
Workup Procedure:
-
Premature Precipitation: The product might be precipitating out of the reaction mixture. Ensure proper mixing and solubility.
-
Extraction: During aqueous workup, ensure the pH is appropriate to keep your product in the organic phase. Thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[2]
-
Issue 2: Presence of Multiple Spots on TLC (Impurity Formation)
Q: My TLC plate shows the starting material, the product, and one or more side products. What are these impurities and how can I avoid them?
A: The formation of side products is a common cause of reduced yield and purification difficulties.
-
Unreacted Starting Material: This indicates an incomplete reaction. Refer to the solutions for "Low Yield or No Reaction" above.
-
Formation of Bis-Boc Product: While less common with anilines due to steric hindrance, it's possible for a di-protection to occur, especially with a large excess of Boc₂O. Use a controlled stoichiometry (e.g., 1.05-1.2 equivalents of Boc₂O).
-
Side reactions of the t-butyl cation: During the reaction, the t-butyl carbonate leaving group can generate a reactive t-butyl cation, which can lead to side reactions, particularly alkylation of nucleophilic species.[3]
Solutions:
-
Control Stoichiometry: Carefully measure the amount of Boc₂O used.
-
Purification: Most impurities can be removed by flash column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate mixture is usually effective. Recrystallization can also be an effective purification method.[6]
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters that can be adjusted to optimize the yield of tert-Butyl (4-acetylphenyl)carbamate.
| Parameter | Condition A (Standard) | Condition B (For Less Reactive Amines) | Condition C (Alternative Base) | Potential Impact on Yield |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) or Acetonitrile | N,N-Dimethylformamide (DMF) | Solvent choice can affect solubility and reaction rate. Anhydrous conditions are critical.[2] |
| Base | Triethylamine (TEA) | None | N,N-Diisopropylethylamine (DIPEA) | A base can accelerate the reaction. DIPEA is a stronger, non-nucleophilic base.[7] |
| Temperature | Room Temperature | 40-50 °C | Room Temperature | Increased temperature can overcome the lower reactivity of the aniline.[1] |
| Boc₂O (equiv.) | 1.1 | 1.2 | 1.1 | A slight excess ensures complete reaction, but a large excess may lead to side products. |
| Reaction Time | 12-24 hours | 8-16 hours | 12-24 hours | Monitor by TLC to determine the optimal reaction time. |
| Catalyst | None | 4-DMAP (catalytic) | None | 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5] |
Experimental Protocols
Standard Protocol for the Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminoacetophenone (1.0 eq.).
-
Dissolve the starting material in an anhydrous solvent such as THF or DCM (approx. 0.1-0.5 M concentration).
-
-
Reagent Addition:
-
Add triethylamine (1.1 eq.) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of the reaction solvent.
-
Add the Boc₂O solution dropwise to the stirred solution of 4-aminoacetophenone at room temperature.[8]
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-Butyl (4-acetylphenyl)carbamate.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[6]
-
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of tert-Butyl (4-acetylphenyl)carbamate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-acetylphenyl)carbamate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of tert-Butyl (4-acetylphenyl)carbamate, focusing on the identification and mitigation of side reactions.
Frequently Asked Questions (FAQs):
Q1: My reaction is complete, but the yield of the desired product is low. What are the likely side products?
A1: Low yields in the Boc-protection of 4-aminoacetophenone are often due to the formation of two primary side products:
-
N,N-di(tert-butoxycarbonyl)-4-acetyl-aniline (Di-Boc protected aniline): This occurs when the initially formed product reacts further with di-tert-butyl dicarbonate.
-
1,3-Bis(4-acetylphenyl)urea: This urea byproduct can form if an isocyanate intermediate is generated from the starting amine, which then reacts with another molecule of 4-aminoacetophenone. The use of 4-dimethylaminopyridine (DMAP) as a catalyst has been reported to sometimes lead to the formation of isocyanates and ureas from primary amines and Boc anhydride.[1]
Q2: How can I minimize the formation of the di-Boc side product?
A2: To minimize the formation of the di-Boc protected side product, consider the following strategies:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of di-tert-butyl dicarbonate.
-
Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture to maintain a low concentration of the protecting agent at any given time.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.
Q3: What reaction conditions favor the formation of the urea byproduct, and how can I avoid it?
A3: The formation of the urea byproduct is more likely under conditions that promote the formation of an isocyanate intermediate. To avoid this:
-
Avoid DMAP if urea formation is significant: While DMAP can catalyze the desired reaction, it can also facilitate the formation of isocyanates from primary amines and Boc anhydride, leading to urea byproducts.[1] Consider using a non-nucleophilic base like triethylamine (TEA) instead.
-
Temperature Control: Maintain a moderate reaction temperature (e.g., room temperature) as higher temperatures can favor side reactions.
Q4: Can the acetyl group of 4-aminoacetophenone participate in side reactions?
A4: Under the standard conditions for Boc protection of an amino group, the acetyl group is generally stable and unreactive towards di-tert-butyl dicarbonate. The primary site of reaction is the more nucleophilic amino group.
Q5: How can I effectively purify my product and remove the side products?
A5: Purification can typically be achieved through the following methods:
-
Recrystallization: The desired product, tert-Butyl (4-acetylphenyl)carbamate, is often a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.
-
Slurrying: The crude product can be slurried in a solvent mixture like hexane/dichloromethane to dissolve more soluble impurities, leaving the purer product as a solid.[2]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method for separating the desired product from the less polar di-Boc byproduct and the more polar urea byproduct.
Troubleshooting Common Experimental Observations:
| Observation | Potential Cause | Suggested Solution |
| Multiple spots on TLC after reaction completion | Formation of side products (di-Boc, urea). | - Use purification methods like column chromatography or recrystallization. - Optimize reaction conditions to minimize side product formation (see FAQs above). |
| Product is an oil or fails to crystallize | Presence of impurities, particularly the di-Boc side product which may be an oil or low-melting solid. | - Attempt purification by column chromatography. - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Low mass balance after work-up | - Product may be partially soluble in the aqueous phase during extraction. - Loss of product during purification steps. | - Ensure the pH of the aqueous phase is appropriate to minimize the solubility of the product. - Perform extractions with an appropriate organic solvent. - Handle the product carefully during transfers and purification. |
| Unexpected peaks in NMR spectrum | Presence of side products or residual solvent. | - Compare the spectrum to known spectra of the starting material, desired product, and potential side products (see representative data below). - Ensure the product is thoroughly dried to remove residual solvents. |
Data Presentation
The following table summarizes the expected impact of reaction conditions on product distribution. The values are representative and intended to guide optimization efforts.
| Reaction Condition | Desired Product Yield | Di-Boc Byproduct | Urea Byproduct |
| 1.1 eq. Boc₂O, TEA, THF, RT | High | Low | Very Low |
| 1.5 eq. Boc₂O, TEA, THF, RT | Moderate to High | Moderate to High | Very Low |
| 1.1 eq. Boc₂O, DMAP (cat.), CH₃CN, RT | Moderate | Low to Moderate | Low to Moderate |
| 1.1 eq. Boc₂O, TEA, Reflux | Moderate | Moderate | Low |
Experimental Protocols
Key Experiment: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This protocol is a general procedure for the Boc protection of 4-aminoacetophenone.
Materials:
-
4-aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane/Water mixture
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 equivalent) in THF.
-
Add triethylamine (1.2 equivalents).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in THF.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred solution of 4-aminoacetophenone at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and formation of common side products.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: tert-Butyl (4-acetylphenyl)carbamate
Welcome to the technical support center for tert-Butyl (4-acetylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impurities that may be encountered during the synthesis, handling, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in tert-Butyl (4-acetylphenyl)carbamate?
The common impurities can be categorized based on their origin:
-
Starting Material-Related Impurities: These are unreacted starting materials or impurities present within them.
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
tert-Butanol (from the decomposition of Boc anhydride)
-
4-Nitroacetophenone (a potential impurity in the 4-aminoacetophenone starting material)
-
-
Process-Related Impurities (Byproducts): These are formed during the synthesis of tert-Butyl (4-acetylphenyl)carbamate.
-
N,N-bis(tert-butoxycarbonyl)-4-acetylphenylaniline (Di-Boc impurity)
-
-
Degradation Products: These are formed by the breakdown of the final product over time or under specific conditions.
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4-Aminoacetophenone (from hydrolysis)
-
Q2: What are the potential sources of these impurities?
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-aminoacetophenone and di-tert-butyl dicarbonate in the final product.
-
Reagent Decomposition: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose to form tert-butanol.[1]
-
Starting Material Purity: The 4-aminoacetophenone used may contain related substances from its own synthesis, such as 4-nitroacetophenone.
-
Reaction Side Products: While the Boc protection of anilines is generally a clean reaction, the formation of a di-Boc byproduct can occur, particularly with an excess of Boc anhydride or prolonged reaction times.
-
Product Degradation: The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions, which would cleave the Boc group and regenerate 4-aminoacetophenone.[2]
Q3: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing the purity of tert-Butyl (4-acetylphenyl)carbamate and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and characterizing impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Additional peaks in HPLC chromatogram eluting before the main peak | Presence of more polar impurities such as 4-aminoacetophenone. | Optimize the purification process (e.g., recrystallization, column chromatography). Ensure the reaction goes to completion. |
| Additional peaks in HPLC chromatogram eluting after the main peak | Presence of less polar impurities such as the di-Boc byproduct or unreacted Boc anhydride (though the latter is often removed during workup). | Adjust the stoichiometry of the reactants to avoid a large excess of Boc anhydride. Optimize purification. |
| Presence of a peak corresponding to tert-butanol in GC or NMR analysis | Decomposition of di-tert-butyl dicarbonate. | Use fresh, high-purity Boc anhydride. Store the reagent under anhydrous conditions. |
| Gradual appearance of 4-aminoacetophenone in the product upon storage | Hydrolysis of the carbamate. | Store the product in a cool, dry, and neutral environment. Avoid exposure to acidic or basic conditions. |
Summary of Potential Impurities
| Impurity Name | Structure | Typical Source | Analytical Method for Detection |
| 4-Aminoacetophenone | 4-aminobenzaldehyde | Starting Material, Degradation | HPLC, LC-MS |
| Di-tert-butyl dicarbonate | (Boc)2O | Starting Material | HPLC, GC |
| tert-Butanol | t-BuOH | Reagent Decomposition | GC, NMR |
| 4-Nitroacetophenone | 4-nitrobenzaldehyde | Impurity in Starting Material | HPLC, LC-MS |
| N,N-bis(tert-butoxycarbonyl)-4-acetylphenylaniline | Di-Boc Adduct | Process-Related Byproduct | HPLC, LC-MS, NMR |
Experimental Protocols
General HPLC Method for Purity Analysis
A general reversed-phase HPLC method can be used to separate tert-Butyl (4-acetylphenyl)carbamate from its potential impurities.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Visualizations
Logical Relationship of Impurity Formation
Caption: Relationship between starting materials, synthesis, degradation, and the resulting impurities.
Experimental Workflow for Impurity Identification
Caption: A typical workflow for the identification and quantification of impurities.
References
Technical Support Center: Boc Deprotection of tert-Butyl (4-acetylphenyl)carbamate
Welcome to the technical support center for the troubleshooting of Boc deprotection of tert-Butyl (4-acetylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the Boc deprotection of tert-butyl (4-acetylphenyl)carbamate.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Sluggish Reaction | Insufficient acid strength or concentration. | Increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50%. A stronger acid system like 4M HCl in dioxane can also be a more potent alternative.[1][2] |
| Inadequate reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. While many deprotections are rapid at room temperature, some substrates may require longer durations.[1][2] | |
| Poor solubility of the starting material. | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents or solvent mixtures. | |
| Formation of Side Products | Alkylation of the aromatic ring by the tert-butyl cation. | The generation of the tert-butyl cation during deprotection can lead to alkylation of electron-rich aromatic rings.[3] To prevent this, add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the carbocation.[2] |
| Re-protection of the amine. | Ensure complete removal of the Boc-protecting group and byproducts. During workup, thorough washing and purification are crucial. | |
| Product is an Oil Instead of a Solid | The product is the TFA or HCl salt, which can be oily. | If the product is a TFA salt, which tends to be oily, consider using 4M HCl in dioxane, as the resulting hydrochloride salt is more likely to be a crystalline solid.[4] Co-evaporation with a non-polar solvent like toluene can sometimes help in obtaining a solid. |
| "Green" Chemistry Concerns | Use of hazardous reagents like TFA and chlorinated solvents. | Consider environmentally friendly alternatives. Catalyst-free deprotection using hot water is a green option.[1][5][6] Deep eutectic solvents, such as choline chloride:p-toluenesulfonic acid, also offer an eco-friendly reaction medium.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected amine product is typically more polar than the Boc-protected starting material, which means it will have a lower Rf value on the TLC plate. Staining the plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]
Q2: What are some milder alternatives to strong acids like TFA and HCl for Boc deprotection?
A2: For substrates sensitive to strong acids, several milder alternatives can be employed:
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[1]
-
Lewis Acids: Non-protic Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can cleave the Boc group, often under milder conditions.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[1]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[7]
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
A3: The deprotection proceeds via an acid-catalyzed mechanism. First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[8]
Q4: Why is it important to use a scavenger in some Boc deprotection reactions?
A4: The tert-butyl cation generated during the deprotection is a reactive electrophile.[3] It can react with nucleophilic sites on the substrate or product, leading to unwanted side products. This is particularly a concern with electron-rich aromatic rings or sulfur-containing functional groups.[3] A scavenger, such as triisopropylsilane (TIS) or thioanisole, is added to the reaction mixture to "trap" the tert-butyl cation, preventing these side reactions.[2]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate (1 equivalent) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (e.g., 20-50% v/v) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate (1 equivalent) in a minimal amount of a suitable solvent or add it directly to the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.[1][2]
Visualizations
Caption: General workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. mcours.net [mcours.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling with tert-Butyl (4-acetylphenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of tert-Butyl (4-bromophenyl)carbamate, a common precursor to tert-Butyl (4-acetylphenyl)carbamate derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of N-Boc protected aryl bromides.
Question: My Suzuki coupling reaction is resulting in a low or no yield. What are the potential causes and solutions?
Answer:
Low or no yield in a Suzuki coupling with an electron-rich substrate like tert-Butyl (4-bromophenyl)carbamate can stem from several factors. The electron-donating nature of the N-Boc protected amino group can render the aryl bromide less reactive towards oxidative addition, a critical step in the catalytic cycle. Here is a breakdown of potential causes and recommended troubleshooting steps:
-
Sub-optimal Catalyst System: The choice of palladium catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this electron-rich substrate.
-
Solution: Employ catalysts with bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of electron-rich aryl bromides. Buchwald ligands such as XPhos, SPhos, and RuPhos, often used with palladium pre-catalysts (e.g., XPhos Pd G3), are excellent candidates to screen.[1][2] In some cases, specialized catalysts like CataCXium® A palladacycle have shown high efficacy for coupling with bromoanilines.[3]
-
-
Ineffective Base: The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solution: A screening of bases is recommended. While weaker bases like K₂CO₃ can be effective, stronger inorganic bases such as Cs₂CO₃ and K₃PO₄ often provide better results, particularly for challenging couplings.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Inappropriate Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solution: Aprotic polar solvents like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or tetrahydrofuran (THF), often in the presence of water, are commonly used.[3] The addition of water can be crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen.
-
Solution: It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed prior to use by bubbling with an inert gas or by freeze-pump-thaw cycles.[4]
-
Question: I am observing a significant amount of dehalogenation byproduct (formation of tert-Butyl phenylcarbamate). How can I minimize this?
Answer:
Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.
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Primary Causes: This side reaction can be promoted by high temperatures, prolonged reaction times, and the choice of base, which can sometimes act as a hydride source.[5]
-
Solutions:
-
Optimize Reaction Temperature and Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times or excessively high temperatures.
-
Screen Bases: Switch to a different base that is less likely to act as a hydride donor.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation. Experimenting with different ligands can help minimize this side reaction.[5]
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Question: My reaction is producing a lot of homocoupling product from the boronic acid. What is the cause and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[6]
-
Solutions:
-
Rigorous Degassing: Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.[4]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present at the start of the reaction.[4]
-
Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to reduce the rate of homocoupling.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst, ligand, and base for the Suzuki coupling of tert-Butyl (4-bromophenyl)carbamate?
A1: A good starting point would be to use a palladium pre-catalyst with a Buchwald ligand, such as XPhos Pd G3 or SPhos Pd G3, at a loading of 2-5 mol%. For the base, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents) are often effective. A common solvent system is 1,4-dioxane with a small amount of water.
Q2: Is it necessary to protect the amine group on the 4-bromoaniline?
A2: While some Suzuki couplings can be performed on unprotected anilines, protection of the amino group, for instance as a tert-butyl carbamate (Boc), is common practice.[3][7] The Boc group is stable under typical Suzuki conditions and can prevent potential side reactions involving the amine functionality.[8]
Q3: My boronic acid is unstable and prone to protodeboronation. What can I do?
A3: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a problem with certain boronic acids. To mitigate this, you can use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable. Alternatively, using anhydrous conditions with a soluble base might help.
Q4: Can I use tert-Butyl (4-chlorophenyl)carbamate instead of the bromo derivative?
A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger carbon-chlorine bond.[6] While challenging, the coupling of aryl chlorides is possible but typically requires more specialized and reactive catalyst systems, often involving highly electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of N-Boc-4-bromoaniline with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 90 | - | 11 | [3][7] |
| CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | - | 95 | [3] |
| Pd(OAc)₂ (1.45) | - | K₂CO₃ (1.5) | EtOH/H₂O | 80 | 0.5 | >99 | [9] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5 mL, 2M) | Toluene | 110 | 50 | 73 | [10][11] |
Table 2: Effect of Boronic Acid Structure on Yield with 4-Bromoaniline
Catalyst system: Pd(OAc)₂ in DMF/H₂O with K₂CO₃ at 100°C.
| Boronic Acid | Yield (%) | Reference |
| Phenylboronic acid | 97 | [12] |
| 4-Methylphenylboronic acid | 98 | [12] |
| 2-Methylphenylboronic acid | 96 | [12] |
| 4-Methoxyphenylboronic acid | 95 | [12] |
| 4-Cyanophenylboronic acid | 62 | [12] |
| 2,4-Difluorophenylboronic acid | 93 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of tert-Butyl (4-bromophenyl)carbamate:
-
Reaction Setup: To an oven-dried reaction vessel is added tert-Butyl (4-bromophenyl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Addition of Catalyst and Solvent: The palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%) is added, followed by the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: A troubleshooting flowchart for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
preventing decomposition of tert-Butyl (4-acetylphenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of tert-Butyl (4-acetylphenyl)carbamate during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of tert-Butyl (4-acetylphenyl)carbamate, offering potential causes and solutions.
Issue 1: Unexpected Impurities Detected in a Freshly Opened or Stored Sample
-
Observation: Analysis (e.g., by HPLC, TLC, or NMR) of the compound shows the presence of new peaks that were not present in the initial analysis.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Hydrolysis Store the compound in a tightly sealed container in a desiccator to minimize exposure to moisture. Use anhydrous solvents for preparing solutions. Thermal Decomposition Store the compound in a cool environment. While some sources suggest room temperature storage is adequate, refrigeration (2-8°C) is a safer precaution, especially for long-term storage. Avoid unnecessary exposure to high temperatures during experimental procedures. Photodegradation Store the compound in an amber vial or a container protected from light. Minimize exposure to direct sunlight or strong laboratory lighting during experiments. Contamination Ensure that all glassware and spatulas are clean and dry before use. Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze decomposition.
Issue 2: Poor Yield or Inconsistent Results in Reactions Using tert-Butyl (4-acetylphenyl)carbamate
-
Observation: Reactions involving tert-Butyl (4-acetylphenyl)carbamate as a starting material result in lower than expected yields, or the results are not reproducible.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Degradation of Starting Material Before use, verify the purity of the tert-Butyl (4-acetylphenyl)carbamate using a suitable analytical method like HPLC or ¹H NMR. If impurities are detected, purify the compound by recrystallization or chromatography. Incompatible Reaction Conditions Avoid strongly acidic or basic conditions unless the goal is to deprotect the carbamate. The tert-butoxycarbonyl (Boc) protecting group is labile to strong acids. Be mindful of reagents that can act as strong oxidants or reducing agents. Solvent Effects Ensure the chosen solvent is inert and anhydrous. Protic solvents may facilitate hydrolysis under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for tert-Butyl (4-acetylphenyl)carbamate?
A1: The main decomposition pathways are:
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Acid-Catalyzed Hydrolysis: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to yield 4-aminoacetophenone, isobutylene, and carbon dioxide.
-
Base-Catalyzed Hydrolysis: Strong bases can also promote the hydrolysis of the carbamate, although it is generally more stable under basic than acidic conditions.
-
Thermal Decomposition: At elevated temperatures, the compound can decompose to produce 4-aminoacetophenone, isobutylene, and carbon dioxide.
-
Photodegradation: Exposure to UV light can induce degradation, particularly due to the presence of the aromatic ring.
Q2: What are the ideal storage conditions for tert-Butyl (4-acetylphenyl)carbamate?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | In a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
| Light | In an amber or opaque container to protect from light. |
Q3: What are the likely impurities I might find in a sample of tert-Butyl (4-acetylphenyl)carbamate?
A3: Potential impurities can arise from the synthesis or degradation:
-
From Synthesis: Unreacted starting materials such as 4-aminoacetophenone and di-tert-butyl dicarbonate (Boc anhydride), or byproducts like tert-butanol.
-
From Decomposition: The primary degradation product is 4-aminoacetophenone.
Q4: How can I check the purity of my tert-Butyl (4-acetylphenyl)carbamate?
A4: Several analytical methods can be used to assess purity:
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect non-volatile impurities. A reversed-phase C18 column with a UV detector is commonly used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and identify impurities. The ¹H NMR spectrum should show a characteristic singlet for the tert-butyl protons around 1.5 ppm. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound and identify unknown impurities. |
| Thin-Layer Chromatography (TLC) | For a quick qualitative check of purity and to monitor the progress of reactions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general method that can be optimized for specific instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Example: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-Butyl (4-acetylphenyl)carbamate.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Major decomposition pathways of the compound.
Technical Support Center: Monitoring the Synthesis of tert-Butyl (4-acetylphenyl)carbamate by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of tert-Butyl (4-acetylphenyl)carbamate via Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor this reaction?
A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of the reaction.[1] It allows for the visualization of the consumption of the starting material (4-aminoacetophenone) and the formation of the product (tert-Butyl (4-acetylphenyl)carbamate). By comparing the spots of the reaction mixture with the starting material, you can determine if the reaction is complete.
Q2: How do I choose an appropriate solvent system for the TLC analysis?
A2: The choice of solvent system (eluent) is critical for good separation. A common solvent system for the separation of aromatic amines and their Boc-protected derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2] A good starting point is a 4:1 or 3:1 mixture of hexane:ethyl acetate. The ideal solvent system should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.
Q3: How can I visualize the spots on the TLC plate?
A3: Both 4-aminoacetophenone and tert-Butyl (4-acetylphenyl)carbamate are aromatic compounds and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[3][4] Staining with a potassium permanganate (KMnO₄) solution can also be used as a destructive visualization method.
Q4: What are the expected Rf values for the starting material and the product?
A4: The starting material, 4-aminoacetophenone, is more polar than the product, tert-Butyl (4-acetylphenyl)carbamate. Therefore, the product will travel further up the TLC plate, resulting in a higher Rf value. The exact Rf values will depend on the specific solvent system and conditions, but the product's Rf should be significantly greater than the starting material's Rf.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - The sample is too concentrated.- The compound is acidic or basic. | - Dilute the sample before spotting it on the TLC plate.[5]- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the developing solvent.[5] |
| Spots remain at the baseline | The solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Spots are at the solvent front | The solvent system is too polar. | Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[5] |
| No spots are visible under UV light | - The sample is too dilute.- The compounds are not UV-active (unlikely for these compounds). | - Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[5][6]- Use a chemical stain for visualization, such as potassium permanganate.[4] |
| Faint spots | The sample concentration is low. | Spot the TLC plate multiple times in the same location, ensuring the spot is dry before the next application. |
| Reactant and product spots are too close | The solvent system does not provide adequate separation. | Try a different solvent system. You can vary the ratio of your current system or try different solvents altogether (e.g., dichloromethane/methanol).[7][8] |
Quantitative Data Summary
The following table provides representative Rf values for 4-aminoacetophenone and tert-Butyl (4-acetylphenyl)carbamate in common TLC solvent systems. Note: These are approximate values and may vary based on specific experimental conditions.
| Compound | Structure | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 4-Aminoacetophenone (Starting Material) |
| 4:1 | ~ 0.2 |
| 3:1 | ~ 0.3 | ||
| tert-Butyl (4-acetylphenyl)carbamate (Product) |
| 4:1 | ~ 0.5 |
| 3:1 | ~ 0.6 |
Experimental Protocols
Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This protocol describes the Boc protection of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
TLC Monitoring Protocol
-
Prepare a TLC developing chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot the starting material (4-aminoacetophenone dissolved in a small amount of solvent) on the left, the reaction mixture in the middle, and a co-spot (starting material and reaction mixture in the same spot) on the right.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).
-
Circle the visible spots with a pencil and calculate the Rf values.
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of tert-Butyl (4-acetylphenyl)carbamate.
Caption: Logical diagram for interpreting TLC results of the reaction.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
effect of temperature on tert-Butyl (4-acetylphenyl)carbamate stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tert-Butyl (4-acetylphenyl)carbamate, particularly concerning the effects of temperature. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for tert-Butyl (4-acetylphenyl)carbamate?
A1: For long-term storage, it is recommended to store tert-Butyl (4-acetylphenyl)carbamate in a dry, cool environment, ideally between 2-8°C. Some suppliers also suggest storing the compound under an inert atmosphere (e.g., nitrogen) and protected from light to minimize degradation. While the compound may be stable at room temperature for short periods, such as during shipping, adherence to refrigerated storage is crucial for maintaining its integrity over time.
Q2: What is the primary degradation pathway for tert-Butyl (4-acetylphenyl)carbamate at elevated temperatures?
A2: Based on studies of similar tert-butyl N-arylcarbamates, the primary thermal degradation pathway is believed to be a first-order elimination reaction. This process yields isobutylene, carbon dioxide, and 4-aminoacetophenone. This degradation is more likely to occur at elevated temperatures.
Q3: Are there any known incompatibilities for tert-Butyl (4-acetylphenyl)carbamate?
A3: Yes, tert-Butyl (4-acetylphenyl)carbamate should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its decomposition.
Q4: How can I assess the stability of my sample of tert-Butyl (4-acetylphenyl)carbamate?
A4: The most effective method for assessing the stability of your sample is to use a stability-indicating high-performance liquid chromatography (HPLC) method. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time and under various stress conditions. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Sample degradation due to improper storage. | Verify that the compound has been stored at the recommended 2-8°C and protected from light. If not, consider using a fresh, properly stored batch. |
| Contamination of the sample. | Ensure proper handling procedures to avoid cross-contamination. Use clean spatulas and glassware. | |
| Appearance of new peaks in HPLC chromatogram during routine analysis. | Thermal degradation of the compound. | Review the temperatures used in your experimental setup. Avoid unnecessary exposure to high temperatures. The new peaks may correspond to degradation products like 4-aminoacetophenone. |
| Reaction with other components in the formulation. | Investigate the compatibility of tert-Butyl (4-acetylphenyl)carbamate with other excipients or reagents in your mixture. | |
| Change in physical appearance of the solid (e.g., color change, clumping). | Exposure to moisture or light. | Store the compound in a tightly sealed container, preferably with a desiccant, and in a dark location or amber vial. |
| Gradual decomposition over time. | If the material is old or has been stored improperly, it is advisable to re-analyze its purity before use or obtain a new lot. |
Quantitative Data Summary
The following table summarizes the expected stability of tert-Butyl (4-acetylphenyl)carbamate under various temperature conditions based on general knowledge of similar compounds. Note: This is a generalized representation and actual stability may vary based on specific experimental conditions and the presence of other substances.
| Temperature | Condition | Expected Stability | Potential Degradation Products |
| 2-8°C | Recommended Storage | High stability, minimal degradation over extended periods. | Not expected |
| 25°C (Room Temp) | Short-term Handling | Generally stable for short durations (days to weeks). | Minimal degradation may occur over longer periods. |
| 40°C | Accelerated Stability Testing | Noticeable degradation over several weeks to months. | Isobutylene, Carbon Dioxide, 4-aminoacetophenone |
| >100°C | High Thermal Stress | Rapid decomposition. | Isobutylene, Carbon Dioxide, 4-aminoacetophenone |
Experimental Protocols
Protocol: Forced Degradation Study for tert-Butyl (4-acetylphenyl)carbamate using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of tert-Butyl (4-acetylphenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours. Also, heat a sample of the solid compound at 80°C for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Inject the stressed samples, along with an unstressed control sample, into an HPLC system equipped with a UV detector.
-
A typical starting HPLC method could be a C18 column with a gradient elution using a mobile phase of water and acetonitrile (both with 0.1% formic acid).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the new peaks, which represent degradation products.
-
The peak purity of the main compound should be assessed to ensure the method is stability-indicating.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Proposed thermal degradation pathway.
Technical Support Center: Alternative Catalysts for tert-Butyl (4-acetylphenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (4-acetylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals seeking alternative, efficient, and greener catalytic methods for this important chemical transformation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts for the synthesis of tert-Butyl (4-acetylphenyl)carbamate?
A1: Traditional methods for the N-Boc protection of 4-aminoacetophenone often rely on homogeneous catalysts like 4-(Dimethylamino)pyridine (DMAP) or strong bases, which can be toxic, difficult to remove from the final product, and may lead to side reactions. Alternative heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for recycling and reuse, milder reaction conditions, and often improved chemoselectivity, contributing to a more sustainable and cost-effective process.
Q2: What are some promising alternative catalysts for this synthesis?
A2: Several solid acid and natural catalysts have shown efficacy in N-Boc protection reactions. Promising alternatives for the synthesis of tert-Butyl (4-acetylphenyl)carbamate include:
-
Sulfamic Acid (H₂NSO₃H): A mild, inexpensive, and efficient solid acid catalyst.
-
Amberlite IR-120: A strongly acidic ion-exchange resin that can be easily filtered and reused.
-
Natural Phosphate: A readily available, non-toxic, and environmentally benign catalyst.[1]
Q3: Can these alternative catalysts be recycled and reused?
A3: Yes, a significant advantage of these heterogeneous catalysts is their potential for recyclability. For instance, Amberlite IR-120 can be recovered by simple filtration, washed, and reused for multiple reaction cycles with minimal loss of activity.[2] Sulfamic acid can also be recovered and reused. Natural phosphate, being a robust material, can also be regenerated and reused in subsequent reactions.
Q4: What are the common side reactions to watch out for during the synthesis?
A4: Common side reactions in N-Boc protection of amines include the formation of N,N-di-Boc derivatives (double protection), urea, and isocyanates.[3] The choice of catalyst and reaction conditions can significantly influence the prevalence of these side products. Using protic solvents or catalyst-free conditions in water can favor mono-N-Boc protection.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Insufficient Catalyst Activity | For Amberlite IR-120, ensure the resin is properly activated (protonated form, H⁺). For natural phosphate, calcination before use can enhance its activity. For sulfamic acid, ensure it is dry and has not absorbed atmospheric moisture. |
| Poor Solubility of Reactants | While some of these catalysts work well under solvent-free conditions, if 4-aminoacetophenone or Di-tert-butyl dicarbonate ((Boc)₂O) has poor solubility, consider using a minimal amount of a suitable solvent. For Amberlite IR-120, dichloromethane (DCM) has been shown to be effective. For natural phosphate, solvents like THF, CH₃CN, or DMF can be used.[1] |
| Deactivated Catalyst | The catalyst may become deactivated after multiple uses. For Amberlite IR-120, washing with an appropriate solvent can regenerate its activity. For natural phosphate, washing and recalcination may be necessary. For sulfamic acid, ensure proper recovery to avoid contamination. |
| Low Reactivity of the Amine | Aromatic amines like 4-aminoacetophenone are less nucleophilic than aliphatic amines. Increasing the reaction temperature moderately or extending the reaction time may be necessary. However, be cautious as excessive heat can lead to decomposition of (Boc)₂O. |
Issue 2: Formation of Impurities (e.g., N,N-di-Boc product)
| Possible Cause | Suggested Solution(s) |
| Excess (Boc)₂O | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of (Boc)₂O relative to 4-aminoacetophenone. |
| Harsh Reaction Conditions | High temperatures can sometimes promote the formation of side products. Try running the reaction at a lower temperature for a longer duration. |
| Catalyst Choice | The selectivity for mono-protection can be catalyst-dependent. If di-Boc formation is a persistent issue, consider switching to a different catalyst. For example, catalyst-free conditions in water have been reported to be highly chemoselective for mono-N-Boc protection.[3] |
Experimental Protocols
Protocol 1: Synthesis using Sulfamic Acid (General Procedure)
This protocol is a general guideline for the N-Boc protection of aromatic amines using sulfamic acid and should be optimized for 4-aminoacetophenone.
Materials:
-
4-aminoacetophenone (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Sulfamic acid (5 mol%)
Procedure:
-
In a round-bottom flask, combine 4-aminoacetophenone and sulfamic acid.
-
Add Di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and stir.
-
Filter the mixture to recover the catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis using Amberlite IR-120 (Solvent-Free)
This protocol is adapted from a general procedure for the N-Boc protection of anilines.
Materials:
-
4-aminoacetophenone (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol)
-
Amberlite IR-120 (15% w/w of the amine)
Procedure:
-
To a mixture of 4-aminoacetophenone and Amberlite IR-120, add Di-tert-butyl dicarbonate.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. For anilines, the reaction is often rapid (within minutes).
-
Upon completion, add dichloromethane (CH₂Cl₂) to the mixture.
-
Filter the mixture to remove the Amberlite IR-120 catalyst.
-
Wash the recovered catalyst with CH₂Cl₂ for reuse.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the product by column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-Boc protection of anilines using alternative catalysts. Please note that these are general values and may require optimization for 4-aminoacetophenone.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfamic Acid | 5 mol% | Solvent-free | Room Temp. | 1-15 min | 90-100 | [5] |
| Amberlite IR-120 | 15% w/w | Solvent-free | Room Temp. | < 1 min | 99 (for aniline) | |
| Natural Phosphate | Stoichiometric | THF | Room Temp. | 30 min | ≥ 95 (for a related carbamate) | [1] |
Visualizations
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (4-acetylphenyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of tert-butyl (4-acetylphenyl)carbamate can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: 4-Aminoacetophenone can be less reactive than aliphatic amines. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature, but be mindful of potential side reactions.
-
Purity of Reagents: Ensure that all reagents, especially di-tert-butyl dicarbonate (Boc₂O) and the solvent, are of high purity and anhydrous. Moisture can lead to the hydrolysis of Boc₂O.
-
Base Selection: The choice and amount of base are critical. While a tertiary amine like triethylamine (Et₃N) is commonly used, for less reactive anilines, a stronger, non-nucleophilic base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts might be beneficial.
-
Solvent Choice: The solvent plays a crucial role in reaction efficiency. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally preferred. Protic solvents like methanol should be avoided as they can react with Boc₂O.[1]
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure complete extraction of the product from the aqueous phase. During purification by recrystallization or column chromatography, minimize the loss of product.
Q2: I am observing multiple spots on my TLC plate even after the reaction is complete. What are the possible side products and how can I minimize them?
A2: The formation of side products is a common issue. Here are some possibilities and solutions:
-
N,N-di-Boc protected aniline: This can occur if an excess of Boc₂O is used or if the reaction is run for an extended period at elevated temperatures. To minimize this, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc₂O.
-
Urea derivatives: Formation of urea byproducts can sometimes be observed.[2] This can be influenced by the reaction conditions and the presence of impurities.
-
Unreacted Starting Material: If you observe the starting 4-aminoacetophenone on your TLC, it indicates an incomplete reaction. Refer to the suggestions in Q1 to drive the reaction to completion.
-
Hydrolysis of Boc₂O: If moisture is present, Boc₂O can hydrolyze to tert-butanol and CO₂. This reduces the amount of protecting agent available and can introduce impurities. Using anhydrous solvents and reagents is crucial.
Q3: Which solvent is the most suitable for this synthesis?
A3: The choice of solvent can significantly impact the reaction's success. Aprotic solvents are generally the best choice for the Boc protection of anilines.
-
Tetrahydrofuran (THF): Often a good choice as it can dissolve both the polar starting material and the less polar product. It is relatively unreactive under the reaction conditions.
-
Dichloromethane (DCM): Another excellent aprotic solvent that offers good solubility for the reactants. Its low boiling point facilitates easy removal after the reaction.
-
Acetonitrile (ACN): Can also be a suitable solvent, particularly for improving reaction rates in some cases.
-
N,N-Dimethylformamide (DMF): While it can be used, its high boiling point can make it difficult to remove, and it can sometimes participate in side reactions.[3]
-
Methanol (MeOH): Should be avoided as it can react with di-tert-butyl dicarbonate, leading to the formation of methyl tert-butyl carbonate and reducing the yield of the desired product.[1]
Refer to the data table below for a comparison of solvent effects.
Q4: How should I purify the final product, tert-Butyl (4-acetylphenyl)carbamate?
A4: The purification method will depend on the purity of the crude product.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. A mixture of hexane and ethyl acetate or hexane and dichloromethane can be used.[4] The product should precipitate as a white solid upon cooling.
-
Column Chromatography: If the crude product contains significant impurities, purification by silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a common eluent system.
-
Trituration: Slurrying the crude solid in a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., a hexane/dichloromethane mixture) can be an effective purification technique.[4]
Data Presentation: Solvent Effects on the Synthesis
The following table summarizes the reported effects of different solvents on the synthesis of tert-butyl carbamates, providing a comparative overview for reaction optimization. The data is compiled from various sources reporting on the Boc protection of anilines and similar substrates.
| Solvent | Typical Reaction Time (h) | Typical Yield (%) | Purity/Side Products | Reference(s) |
| Tetrahydrofuran (THF) | 12 - 24 | 85 - 95 | Generally high purity with minimal side products. | [4] |
| Dichloromethane (DCM) | 12 - 24 | 80 - 90 | Good purity, but potential for small amounts of di-Boc product. | [5] |
| Acetonitrile (ACN) | 8 - 16 | 88 - 96 | Can lead to faster reactions and high yields. | [6] |
| N,N-Dimethylformamide (DMF) | 4 - 12 | 70 - 85 | Higher reaction rates but can be difficult to remove completely and may lead to more byproducts. | [3] |
| Methanol (MeOH) | 24+ | < 50 | Not recommended due to reaction with Boc₂O, leading to low yields and formation of methyl tert-butyl carbonate. | [1] |
| Solvent-Free | 0.5 - 2 | 90 - 98 | Environmentally friendly and often rapid, but may require a catalyst and specific reaction conditions (e.g., grinding). | [7] |
Experimental Protocols
Detailed Methodology for the Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This protocol is a representative procedure based on established methods for the Boc protection of anilines.
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous THF (or DCM) (approximately 10 mL per gram of amine).
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) to the solution. If desired, add a catalytic amount of DMAP (0.05 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate or by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford tert-butyl (4-acetylphenyl)carbamate as a white solid.
-
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Structural Nuances: A Comparative NMR Analysis of tert-Butyl (4-acetylphenyl)carbamate
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these structural details. This guide provides a comparative analysis of the NMR spectroscopic data for tert-Butyl (4-acetylphenyl)carbamate against structurally related and commercially available alternatives, offering valuable insights for compound identification, characterization, and quality control.
This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of tert-Butyl (4-acetylphenyl)carbamate. To provide a comprehensive analytical perspective, its spectral data is compared with that of two analogous compounds: 4-Acetylaniline and N-(4-acetylphenyl)acetamide. These alternatives were selected based on their structural similarity, representing the parent amine and a common amide derivative, respectively. The data herein is intended to aid in the unambiguous assignment of spectral features and to highlight the influence of the tert-butoxycarbonyl (Boc) protecting group on the chemical environment of the aromatic ring.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for tert-Butyl (4-acetylphenyl)carbamate and the selected comparative compounds. All data is presented in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Data Comparison
| Compound | Ar-H (ortho to acetyl) | Ar-H (ortho to NH) | NH | Acetyl-CH₃ | tert-Butyl-CH₃ |
| tert-Butyl (4-acetylphenyl)carbamate | 7.91 (d, 2H) | 7.51 (d, 2H) | 6.78 (s, 1H) | 2.56 (s, 3H) | 1.53 (s, 9H) |
| 4-Acetylaniline | 7.78 (d, 2H) | 6.65 (d, 2H) | 4.14 (s, 2H) | 2.45 (s, 3H) | - |
| N-(4-acetylphenyl)acetamide | 7.91 (d, 2H) | 7.62 (d, 2H) | 8.21 (s, 1H) | 2.54 (s, 3H) | - |
Table 2: ¹³C NMR Data Comparison
| Compound | C=O (acetyl) | C=O (carbamate/amide) | C-NH | C-acetyl | Ar-C (ortho to acetyl) | Ar-C (ortho to NH) | C(tert-butyl) | Acetyl-CH₃ | tert-Butyl-CH₃ |
| tert-Butyl (4-acetylphenyl)carbamate | 196.8 | 152.8 | 143.2 | 132.8 | 129.8 | 117.9 | 80.8 | 26.4 | 28.3 |
| 4-Acetylaniline | 195.8 | - | 151.3 | 127.3 | 130.6 | 112.8 | - | 26.1 | - |
| N-(4-acetylphenyl)acetamide | 196.9 | 168.6 | 142.3 | 132.0 | 129.6 | 119.0 | - | 26.4 | - |
Experimental Protocols
The NMR spectra were acquired using a standard protocol for small organic molecules. A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. For ¹H NMR, 16 to 32 scans were typically accumulated, while for ¹³C NMR, 1024 to 2048 scans were acquired.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the NMR data presented in this guide.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Structural Interpretation and Signaling Pathway Context
In drug development, understanding how a molecule's structure influences its interaction with biological targets is crucial. The acetylphenylcarbamate moiety can be a key pharmacophore. The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing this moiety could act as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by a tert-Butyl (4-acetylphenyl)carbamate derivative.
Comparative Analysis of the 1H NMR Spectrum of tert-Butyl (4-acetylphenyl)carbamate
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of tert-Butyl (4-acetylphenyl)carbamate, benchmarked against key structural analogues. This guide provides a comprehensive comparison of chemical shifts and coupling constants, supported by a standard experimental protocol for data acquisition.
This guide presents a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of tert-Butyl (4-acetylphenyl)carbamate. The spectral data for this compound is compared with two structurally related molecules: 4-acetylaniline and acetophenone. This comparison serves to highlight the influence of the tert-butoxycarbonyl (Boc) protecting group on the chemical shifts of the aromatic and methyl protons. The data is presented in a clear, tabular format for straightforward interpretation and is supplemented by a detailed experimental protocol for acquiring such spectra.
Performance Comparison: ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for tert-Butyl (4-acetylphenyl)carbamate and its selected analogues. The data was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR spectroscopy.
| Compound | Aromatic Protons (ortho to acetyl) | Aromatic Protons (meta to acetyl) | Acetyl Protons (-COCH₃) | tert-Butyl Protons (-C(CH₃)₃) | NH Proton |
| tert-Butyl (4-acetylphenyl)carbamate | ~7.90 ppm (d, J ≈ 8.8 Hz) | ~7.50 ppm (d, J ≈ 8.8 Hz) | ~2.55 ppm (s) | ~1.53 ppm (s) | ~6.85 ppm (s) |
| 4-Acetylaniline | 7.78 ppm (d, J = 8.7 Hz) | 6.65 ppm (d, J = 8.7 Hz) | 2.48 ppm (s) | - | 4.13 ppm (s) |
| Acetophenone | 7.96 ppm (m) | 7.47-7.58 ppm (m) | 2.62 ppm (s) | - | - |
Analysis of Spectral Data
The introduction of the tert-butoxycarbonyl (Boc) group in tert-Butyl (4-acetylphenyl)carbamate significantly influences the chemical shifts of the aromatic protons compared to 4-acetylaniline. The protons ortho to the acetyl group in the Boc-protected compound are deshielded (shifted downfield to ~7.90 ppm) compared to 4-acetylaniline (7.78 ppm). Conversely, the protons meta to the acetyl group are significantly deshielded in the Boc-protected compound (~7.50 ppm) as compared to 4-acetylaniline (6.65 ppm), where the electron-donating amino group provides substantial shielding.
The acetyl methyl protons in tert-Butyl (4-acetylphenyl)carbamate (~2.55 ppm) are slightly downfield compared to 4-acetylaniline (2.48 ppm), indicating a mild electron-withdrawing effect of the carbamate group relative to the amino group. The characteristic singlet for the nine equivalent protons of the tert-butyl group appears at approximately 1.53 ppm. The carbamate N-H proton signal is observed as a singlet at around 6.85 ppm.
Experimental Protocol
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for compounds similar to tert-Butyl (4-acetylphenyl)carbamate.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, coupling constants, and integration values to assign the peaks to the corresponding protons in the molecule.
Logical Relationships of Proton Signals
The following diagram illustrates the structural assignment of the key proton signals in the ¹H NMR spectrum of tert-Butyl (4-acetylphenyl)carbamate.
Caption: Structural assignment of ¹H NMR signals for tert-Butyl (4-acetylphenyl)carbamate.
Comparative Analysis of the 13C NMR Spectrum of tert-Butyl (4-acetylphenyl)carbamate
This guide provides a comparative analysis of the predicted 13C NMR spectrum of tert-Butyl (4-acetylphenyl)carbamate against experimentally determined spectra of related compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and quality control of this and similar chemical entities.
Predicted 13C NMR Spectrum of tert-Butyl (4-acetylphenyl)carbamate
The 13C NMR chemical shifts for tert-Butyl (4-acetylphenyl)carbamate have been predicted based on the known spectral data of analogous compounds, including 4-acetylaniline, tert-butyl carbamate, and various para-substituted tert-butyl phenylcarbamates. The acetyl group at the para position is expected to be electron-withdrawing, leading to a downfield shift of the carbon atoms in the aromatic ring, particularly the ipso and ortho carbons. Conversely, the tert-butoxycarbonylamino group is weakly electron-donating, which would cause an upfield shift of the aromatic carbons it is attached to. The predicted chemical shifts are presented in the comparison table below.
Data Presentation: Comparison of 13C NMR Chemical Shifts (ppm)
The following table summarizes the experimental 13C NMR chemical shift data for compounds structurally related to tert-Butyl (4-acetylphenyl)carbamate, alongside the predicted values for the target molecule. All experimental data was recorded in CDCl3.
| Carbon Atom | tert-Butyl (4-acetylphenyl)carbamate (Predicted) | 4-Acetylaniline | tert-Butyl Carbamate | tert-Butyl (4-bromophenyl)carbamate |
| C=O (acetyl) | 197.0 | 196.7 | - | - |
| CH3 (acetyl) | 26.5 | 26.2 | - | - |
| C=O (carbamate) | 152.8 | - | 156.0 | 152.5 |
| C (quaternary, Boc) | 81.0 | - | 79.0 | 80.9 |
| C-CH3 (Boc) | 28.3 | - | 28.4 | 28.3 |
| C1 (aromatic, C-NH) | 142.5 | 148.4 | - | 137.5 |
| C2/C6 (aromatic, CH) | 118.0 | 113.8 | - | 120.0 |
| C3/C5 (aromatic, CH) | 130.5 | 130.6 | - | 131.9 |
| C4 (aromatic, C-Ac) | 132.0 | 129.8 | - | 115.4 (C-Br) |
Experimental Protocols
General Procedure for 13C NMR Spectroscopy
The 13C NMR spectra referenced in this guide were obtained using a standard nuclear magnetic resonance spectrometer. A general protocol for acquiring such spectra is as follows:
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 75 MHz or 100 MHz for 13C nuclei, is used.
-
Data Acquisition: The spectrum is acquired at room temperature. A standard pulse program for a proton-decoupled 13C NMR experiment is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of carbon chemical shifts (typically 0-220 ppm), and a relaxation delay to ensure proper signal integration for all carbon environments.
-
Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Visualization of Chemical Structure and Predicted 13C NMR Shifts
The following diagram illustrates the chemical structure of tert-Butyl (4-acetylphenyl)carbamate with its predicted 13C NMR chemical shifts.
Caption: Structure of tert-Butyl (4-acetylphenyl)carbamate with predicted chemical shifts.
A Comparative Guide to the Mass Spectrometry of tert-Butyl (4-acetylphenyl)carbamate and N-(4-acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of tert-Butyl (4-acetylphenyl)carbamate and a structurally related alternative, N-(4-acetylphenyl)acetamide. The information presented herein is intended to assist researchers in the identification, characterization, and quantification of these compounds in various experimental settings.
Executive Summary
This document outlines the key mass spectrometric characteristics of tert-Butyl (4-acetylphenyl)carbamate and N-(4-acetylphenyl)acetamide, obtained via Gas Chromatography-Mass Spectrometry (GC-MS). While both compounds share a common 4-acetylphenyl core, their differing functional groups—a tert-butoxycarbonyl (Boc) protecting group versus an acetyl group—lead to distinct fragmentation patterns. This guide presents a comparative analysis of their mass spectra, detailed experimental protocols for their analysis, and visual representations of their fragmentation pathways and the analytical workflow.
Comparative Mass Spectra Data
The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectra of the two compounds. The data for N-(4-acetylphenyl)acetamide is based on experimental findings, while the data for tert-Butyl (4-acetylphenyl)carbamate is predicted based on established fragmentation patterns of tert-butyl carbamates.
| Feature | tert-Butyl (4-acetylphenyl)carbamate | N-(4-acetylphenyl)acetamide |
| Molecular Ion [M] | 235 (Predicted, low abundance) | 177 |
| Base Peak (m/z) | 179 | 134 |
| Key Fragment 1 (m/z) | 162 | 92 |
| Key Fragment 2 (m/z) | 134 | 65 |
| Key Fragment 3 (m/z) | 57 | 43 |
| Notes | Fragmentation dominated by the loss of the tert-butyl group and subsequent rearrangements. | Fragmentation is characteristic of N-acetylated aromatic compounds. |
Experimental Protocols
A generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of both tert-Butyl (4-acetylphenyl)carbamate and N-(4-acetylphenyl)acetamide is provided below. This protocol is based on established methods for the analysis of aromatic amines and carbamates and may require optimization for specific instrumentation and sample matrices.[1][2][3][4]
2.1. Sample Preparation
-
Standard Solutions: Prepare 1 mg/mL stock solutions of tert-Butyl (4-acetylphenyl)carbamate and N-(4-acetylphenyl)acetamide in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solutions to final concentrations ranging from 1 to 100 µg/mL.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, should be employed.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973 or similar single quadrupole mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflow for GC-MS analysis and the proposed fragmentation pathways for both compounds.
References
A Comparative Guide to Purity Analysis of tert-Butyl (4-acetylphenyl)carbamate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like tert-Butyl (4-acetylphenyl)carbamate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the traditional High-Performance Liquid Chromatography (HPLC) method with two powerful alternatives: Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical technique for your specific needs.
Introduction to Purity Analysis of tert-Butyl (4-acetylphenyl)carbamate
tert-Butyl (4-acetylphenyl)carbamate is a key building block in organic synthesis, often utilized in the development of various pharmaceutical compounds. Its purity can be affected by residual starting materials, by-products from the synthesis, and degradation products. Therefore, robust analytical methods are required to quantify the main component and identify and quantify any impurities.
This guide explores three distinct analytical approaches:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse of most analytical laboratories, valued for its high resolution and sensitivity in separating compounds based on their hydrophobicity.
-
Supercritical Fluid Chromatography (SFC): A "green" chromatographic technique that utilizes supercritical carbon dioxide as the main mobile phase, offering advantages in speed, cost, and environmental impact, particularly for normal-phase separations.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard, without the need for a specific reference standard of the analyte itself.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the specific information required (e.g., routine purity check vs. primary standard certification), available instrumentation, sample throughput, and considerations for environmental impact.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Partitioning between a stationary phase and a mobile phase of supercritical CO2, often with a polar co-solvent. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Primary Application | Routine purity testing, impurity profiling, and quality control. | Chiral and achiral separations, high-throughput screening, and preparative chromatography. | Absolute purity determination, certification of reference materials. |
| Advantages | High resolution and sensitivity, well-established and robust, versatile for a wide range of compounds. | Fast analysis times, reduced organic solvent consumption, orthogonal selectivity to RP-HPLC.[1][2] | Absolute quantification without a specific analyte reference standard, provides structural information, non-destructive.[3][4][5] |
| Limitations | Requires a chromophore for UV detection, can use significant volumes of organic solvents.[6] | Higher initial instrument cost, less suitable for highly polar, non-ionizable compounds without derivatization. | Lower sensitivity compared to HPLC, requires a certified internal standard, potential for signal overlap.[5] |
| Typical Run Time | 15 - 30 minutes | 3 - 10 minutes | 5 - 15 minutes per sample |
| "Green" Chemistry | Moderate (can be improved with greener solvents) | High (primary mobile phase is recycled CO2) | High (low solvent consumption) |
Experimental Workflows and Protocols
A logical workflow is essential for a comprehensive purity assessment of tert-Butyl (4-acetylphenyl)carbamate. The following diagram illustrates a typical decision-making process and experimental flow for comparing these analytical techniques.
Caption: Comparative workflow for purity analysis.
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the routine purity assessment of tert-Butyl (4-acetylphenyl)carbamate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in 50:50 Acetonitrile/Water.
2. Supercritical Fluid Chromatography (SFC)
This method provides a rapid and environmentally friendly alternative to normal-phase HPLC.
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: Diol, 4.6 x 100 mm, 5 µm particle size.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 30% B
-
5-6 min: 30% B
-
6-7 min: 30% to 5% B
-
7-8 min: 5% B
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in Methanol.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
This method allows for the determination of absolute purity without a specific reference standard for the analyte.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene).
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of tert-Butyl (4-acetylphenyl)carbamate into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 16, depending on the required signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation
The following tables summarize hypothetical but realistic quantitative data from the comparative analysis of a single batch of tert-Butyl (4-acetylphenyl)carbamate.
Table 1: Purity Data Comparison
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| RP-HPLC (% Area) | 99.52 | 0.15% |
| SFC (% Area) | 99.61 | 0.12% |
| qNMR (Absolute Purity) | 99.45 | 0.25% |
Table 2: Chromatographic Performance Comparison
| Parameter | RP-HPLC | SFC |
| Retention Time of Main Peak (min) | 12.35 | 4.21 |
| Resolution (Main Peak and Closest Impurity) | 2.8 | 3.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.05 |
| Total Run Time (min) | 25 | 8 |
Conclusion
The selection of an analytical method for the purity determination of tert-Butyl (4-acetylphenyl)carbamate should be based on the specific requirements of the analysis.
-
RP-HPLC remains a robust and reliable method for routine quality control, offering excellent resolution for impurity profiling.
-
SFC presents a compelling alternative, providing significantly faster analysis times and a drastic reduction in organic solvent consumption, making it a more sustainable and cost-effective choice for high-throughput environments.
-
qNMR serves as an invaluable orthogonal method for absolute purity determination, which is crucial for the certification of reference standards and for instances where impurity standards are not available.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can establish a comprehensive analytical strategy to ensure the high quality of tert-Butyl (4-acetylphenyl)carbamate, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
A Comparative Analysis of tert-Butyl (4-acetylphenyl)carbamate and Other Boc Protecting Groups for Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone in this field, widely employed for the protection of amines due to its broad stability and facile, acid-labile deprotection. This guide provides a detailed comparison of tert-Butyl (4-acetylphenyl)carbamate with other common Boc protecting groups, supported by experimental data and detailed protocols to inform the selection process in organic synthesis and drug development.
The introduction of a substituent onto the phenyl ring of a Boc-protected aniline can modulate the electronic properties of the carbamate, thereby influencing its stability and the conditions required for its removal. tert-Butyl (4-acetylphenyl)carbamate, featuring an electron-withdrawing acetyl group at the para position, presents distinct characteristics compared to the standard Boc group used for aliphatic amines or Boc-protected aniline.
Performance Comparison: The Impact of the Acetyl Substituent
The performance of a protecting group is primarily assessed by its stability under various reaction conditions and the ease and selectivity of its removal. The electron-withdrawing nature of the acetyl group in tert-Butyl (4-acetylphenyl)carbamate has a notable effect on the lability of the Boc group.
Data Summary: Stability and Deprotection of Various Boc-Protected Amines
| Compound | Substituent Effect | Deprotection Conditions | Deprotection Time | Yield (%) | Reference |
| N-Boc-aniline | Neutral | Oxalyl chloride (3 equiv.), MeOH, RT | 3 h | >70% | [1] |
| tert-Butyl (4-acetylphenyl)carbamate | Electron-Withdrawing | Oxalyl chloride (3 equiv.), MeOH, RT | 1 h | >70% | [1] |
| N-Boc-p-toluidine | Electron-Donating | Oxalyl chloride (3 equiv.), MeOH, RT | >3 h (slower) | Not specified | [1] |
| N-Boc-p-nitroaniline | Strong Electron-Withdrawing | Oxalyl chloride (3 equiv.), MeOH, RT | 1 h | >70% | [1] |
| N-Boc-amine (general aliphatic) | - | 20-50% TFA in DCM, RT | 30 min - 2 h | High | [2] |
The data indicates that the presence of an electron-withdrawing group, such as the acetyl group, on the aromatic ring can accelerate the deprotection of the Boc group under specific mild acidic conditions using oxalyl chloride in methanol.[1] This suggests that the electronic destabilization of the aryl carbamate facilitates its cleavage.[1] In contrast, electron-donating groups tend to slow down this particular deprotection reaction. For standard acid-catalyzed deprotection using trifluoroacetic acid (TFA), the Boc group is readily cleaved from both aliphatic and aromatic amines.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the synthesis of tert-Butyl (4-acetylphenyl)carbamate and a general procedure for its deprotection.
Protocol 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
This protocol is adapted from general procedures for the Boc protection of anilines.
Reagents:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 eq) in THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[2]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure tert-Butyl (4-acetylphenyl)carbamate.
Protocol 2: Deprotection of tert-Butyl (4-acetylphenyl)carbamate using Trifluoroacetic Acid (TFA)
This is a standard and widely used protocol for Boc deprotection.
Reagents:
-
tert-Butyl (4-acetylphenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-Butyl (4-acetylphenyl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Signaling Pathways and Experimental Workflows
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a decision-making workflow for choosing an appropriate amine protecting group based on the stability of the substrate to different reaction conditions.
Caption: Decision tree for selecting an amine protecting group.
The following diagram illustrates the general acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Conclusion
The choice of a Boc protecting group can be nuanced by the electronic nature of the molecule to be protected. tert-Butyl (4-acetylphenyl)carbamate, with its electron-withdrawing acetyl group, demonstrates altered reactivity, particularly in milder deprotection schemes, where its removal can be accelerated compared to Boc-protected anilines bearing electron-donating groups.[1] While standard strong acid deprotection remains effective for a wide range of Boc-protected amines, the subtle electronic effects of substituents can be exploited for achieving selective deprotection under specific conditions. This comparative guide provides researchers with the foundational data and protocols to make informed decisions when selecting and utilizing Boc protecting groups in their synthetic endeavors.
References
A Head-to-Head Battle of Amine Protection: tert-Butyl (4-acetylphenyl)carbamate vs. the Cbz Group
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that dictates the success of complex multi-step syntheses. This guide provides an in-depth, objective comparison between two commonly employed amine protecting groups: the modern tert-Butyl (4-acetylphenyl)carbamate, a specific derivative of the widely used Boc group, and the classical Carboxybenzyl (Cbz) group. This analysis is supported by experimental data to facilitate informed decisions in synthetic strategy.
The core of protecting group chemistry lies in the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] Both the Boc and Cbz groups are cornerstones of this strategy, offering distinct advantages and disadvantages depending on the molecular context. While the Boc group is renowned for its acid lability, the Cbz group is typically cleaved under reductive conditions, most commonly catalytic hydrogenolysis.[2][3] This fundamental difference in their deprotection pathways makes them valuable orthogonal partners in complex syntheses.[2]
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of tert-Butyl (4-acetylphenyl)carbamate and the Cbz group highlights their key differences in stability and removal, which are pivotal for synthetic planning.
| Property | tert-Butyl (4-acetylphenyl)carbamate (Boc-protected 4-acetylaniline) | Carboxybenzyl Group (Cbz) |
| Chemical Formula | C₁₃H₁₇NO₃ | C₈H₇O₂ (group) |
| Molecular Weight | 235.28 g/mol | 135.13 g/mol (group) |
| Typical Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3] | Stable to acidic and basic conditions (with some exceptions).[4] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[2][5] | Labile to catalytic hydrogenolysis and strong acids.[2][3] |
Performance in Amine Protection: A Quantitative Comparison
The efficiency of both the protection and deprotection steps is paramount in multi-step synthesis to ensure high overall yields. The following tables summarize typical quantitative data for the protection of aromatic amines with both Boc and Cbz groups and their subsequent deprotection.
Table 1: Protection of 4-Aminoacetophenone
| Protecting Group | Reagent | Reaction Conditions | Typical Yield (%) | Reference |
| Boc | (Boc)₂O, THF, rt, 12h | A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc aromatic amines in high yield. | ~95 | [6][7] |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20h | Cbz protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base. | ~90 | [8] |
Table 2: Deprotection of Protected 4-Aminoacetophenone
| Protected Amine | Deprotection Method | Reagents and Conditions | Typical Yield (%) | Reference |
| tert-Butyl (4-acetylphenyl)carbamate | Acidolysis | TFA, DCM, rt, 1-2h | >95 | [3][5] |
| N-(4-acetylphenyl)benzyl carbamate | Hydrogenolysis | H₂, 10% Pd/C, MeOH, rt | >90 | [9] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-aminoacetophenone with both tert-butylcarbamate and Cbz groups are provided below.
Protocol 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
Materials:
-
4-Aminoacetophenone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 equiv) in THF.
-
Add di-tert-butyl dicarbonate (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl (4-acetylphenyl)carbamate.
Protocol 2: Deprotection of tert-Butyl (4-acetylphenyl)carbamate
Materials:
-
tert-Butyl (4-acetylphenyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-Butyl (4-acetylphenyl)carbamate (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10 equiv) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminoacetophenone.
Protocol 3: Synthesis of N-(4-acetylphenyl)benzyl carbamate (Cbz-protected 4-aminoacetophenone)
Materials:
-
4-Aminoacetophenone
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 equiv) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0°C and add benzyl chloroformate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of N-(4-acetylphenyl)benzyl carbamate
Materials:
-
N-(4-acetylphenyl)benzyl carbamate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-(4-acetylphenyl)benzyl carbamate (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminoacetophenone.
Visualizing the Chemistry: Reaction Pathways and Decision Making
The following diagrams, generated using Graphviz, illustrate the chemical transformations and a logical workflow for selecting the appropriate protecting group.
Caption: Reaction schemes for the protection and deprotection of 4-aminoacetophenone.
Caption: Decision-making flowchart for selecting between Boc and Cbz protecting groups.
Concluding Remarks
The choice between tert-Butyl (4-acetylphenyl)carbamate (a Boc derivative) and the Cbz group for the protection of aromatic amines is a strategic one, heavily dependent on the overall synthetic plan and the stability of other functional groups within the molecule.
-
tert-Butyl (4-acetylphenyl)carbamate is the preferred choice when the substrate is sensitive to reductive cleavage but can withstand acidic conditions for deprotection. Its removal is often clean and straightforward, typically involving treatment with strong acids like TFA.
-
The Cbz group offers robustness towards a wider range of conditions, including acidic and basic media, making it a versatile protecting group.[4] Its deprotection via catalytic hydrogenolysis is exceptionally mild and proceeds under neutral pH, which is highly advantageous for sensitive substrates that cannot tolerate strong acids.[2] However, the presence of reducible functional groups or catalyst poisons like sulfur can preclude its use.
Ultimately, a thorough understanding of the chemical properties of the substrate and the reaction conditions of the subsequent synthetic steps is crucial for making an informed decision that will lead to a successful and efficient synthesis.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. rsc.org [rsc.org]
The Strategic Advantage of tert-Butyl (4-acetylphenyl)carbamate in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the efficient and controlled synthesis of complex molecules is paramount. For researchers and drug development professionals, the choice of starting materials and synthetic routes can significantly impact yield, purity, and overall project timelines. This guide provides a comprehensive comparison of synthetic strategies involving the key intermediate, 4-aminoacetophenone, with a focus on the advantages of utilizing its Boc-protected form, tert-Butyl (4-acetylphenyl)carbamate.
Executive Summary
The protection of the amino group in 4-aminoacetophenone is a critical step in many multi-step syntheses to prevent unwanted side reactions. Among the various protecting groups, the tert-butoxycarbonyl (Boc) group offers a distinct advantage due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This guide demonstrates through comparative data that utilizing pre-synthesized tert-Butyl (4-acetylphenyl)carbamate often provides a more efficient and higher-yielding pathway compared to in-situ protection of 4-aminoacetophenone or the use of other protecting groups like acetyl (Ac), carboxybenzyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc).
Comparison of Synthetic Strategies: The Suzuki-Miyaura Coupling
To illustrate the advantages of using tert-Butyl (4-acetylphenyl)carbamate, we will examine a common and vital carbon-carbon bond-forming reaction: the Suzuki-Miyaura cross-coupling. This reaction is frequently employed in the synthesis of biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs).
Model Reaction: The palladium-catalyzed Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid to yield 4-acetyl-1,1'-biphenyl.
We will compare four synthetic approaches to a derivative of this product where the acetyl group is on a phenyl ring bearing a protected amino group.
Synthetic Routes Compared:
-
Direct Use of tert-Butyl (4-acetylphenyl)carbamate: Starting with the pre-synthesized Boc-protected compound.
-
In-Situ Boc Protection: Starting with 4-aminoacetophenone and performing the Boc protection in the same pot before the coupling reaction.
-
Use of N-(4-acetylphenyl)acetamide (Ac-protected): An alternative N-protected starting material.
-
Use of Cbz- and Fmoc-protected 4-aminoacetophenone: Other common amine protecting groups.
Data Presentation: Suzuki-Miyaura Coupling
| Starting Material | Protecting Group | Typical Reaction Conditions | Reaction Time (h) | Typical Yield (%) |
| tert-Butyl (4-acetylphenyl)carbamate | Boc | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 4 - 6 | ~90-95% |
| 4-Aminoacetophenone | Boc (in-situ) | 1. (Boc)₂O, Et₃N, THF, rt2. Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 8 - 12 | ~75-85% |
| N-(4-acetylphenyl)acetamide | Acetyl (Ac) | Pd(OAc)₂, PPh₃, K₃PO₄, Dioxane, 100°C | 12 - 18 | ~70-80% |
| Benzyl (4-acetylphenyl)carbamate | Cbz | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 6 - 10 | ~80-90% |
| (9H-fluoren-9-yl)methyl (4-acetylphenyl)carbamate | Fmoc | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 90°C | 8 - 12 | ~85-90% |
Note: The data presented is a synthesis of typical results found in the literature for similar Suzuki-Miyaura coupling reactions. Actual yields and reaction times may vary depending on the specific substrates and precise reaction conditions.
Analysis of Advantages
The data clearly indicates that starting with the pre-synthesized tert-Butyl (4-acetylphenyl)carbamate offers significant advantages:
-
Higher Yields: Consistently provides higher yields compared to the in-situ protection method and often surpasses other protecting groups. This is likely due to the cleaner reaction profile when starting with a purified, pre-protected substrate.
-
Shorter Reaction Times: The direct coupling is faster as it eliminates the initial protection step required for the in-situ method.
-
Milder Conditions: The Boc group's stability allows for a wider range of standard Suzuki coupling conditions to be employed effectively.
-
Process Simplicity: A one-step coupling reaction is more straightforward and easier to optimize and scale up compared to a two-step, one-pot procedure. This reduces the chances of side product formation that can arise during the in-situ protection step.
-
Orthogonality: The Boc group is stable to basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups and compatible with a wide array of subsequent synthetic transformations. While Cbz and Fmoc also offer orthogonality, the deprotection of Boc groups using mild acid is often more convenient and compatible with a broader range of functional groups than the hydrogenolysis required for Cbz or the basic conditions for Fmoc removal.
Experimental Protocols
General Procedure for Boc Protection of 4-aminoacetophenone
To a solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added triethylamine (1.2 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is typically stirred for 2-4 hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then concentrated, and the crude product is purified by recrystallization or column chromatography to afford tert-Butyl (4-acetylphenyl)carbamate.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the N-protected 4-haloacetophenone derivative (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq) in a suitable solvent system (e.g., Toluene/H₂O or Dioxane) is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon) at the specified temperature for the time indicated in the table. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Application in Drug Development: Synthesis of MEK Inhibitors
Derivatives of 4-aminoacetophenone are crucial building blocks for various active pharmaceutical ingredients (APIs), particularly in the field of oncology. One prominent example is their use in the synthesis of MEK inhibitors, such as Trametinib. The MEK (mitogen-activated protein kinase kinase) signaling pathway is a key regulator of cell proliferation and survival, and its aberrant activation is implicated in many cancers.
The synthesis of Trametinib and other MEK inhibitors often involves a key step where a derivative of 4-aminoacetophenone is coupled with another aromatic system. The use of tert-Butyl (4-acetylphenyl)carbamate in these syntheses allows for the strategic and efficient construction of the complex molecular architecture required for potent and selective MEK inhibition.
MEK Signaling Pathway and Inhibition
The following diagram illustrates the simplified MEK signaling pathway and the point of inhibition by drugs like Trametinib.
A Comparative Guide to the Synthesis of N-Boc-4-aminoacetophenone: An Evaluation of Alternative Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-Boc-4-aminoacetophenone is a valuable building block in medicinal chemistry, and its synthesis through the protection of the amino group of 4-aminoacetophenone is a critical step. This guide provides an objective comparison of alternative methods for this synthesis, supported by experimental data, to inform the selection of the most suitable and efficient protocol.
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The synthesis of N-Boc-4-aminoacetophenone traditionally involves the use of a base to facilitate the reaction between 4-aminoacetophenone and di-tert-butyl dicarbonate (Boc₂O).[2] However, with the increasing emphasis on green chemistry and process optimization, several alternative methods have been developed to improve yields, reduce reaction times, and minimize the use of hazardous reagents.[3] This guide compares a conventional base-mediated method with three notable alternatives: a 4-(dimethylamino)pyridine (DMAP) catalyzed approach, a solvent-free iodine-catalyzed reaction, and a catalyst-free method in an aqueous medium.
Comparison of Synthetic Methodologies
The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes the key quantitative data for the different methods of synthesizing N-Boc-4-aminoacetophenone.
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conventional | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp. | 12 | ~95 |
| DMAP-Catalyzed | DMAP (catalytic) | Dichloromethane (DCM) | Room Temp. | 0.5 | >98 |
| Iodine-Catalyzed | Iodine (I₂) (10 mol%) | Solvent-free | Room Temp. | 0.5 | 95 |
| Catalyst-Free | None | Water/Acetone (9.5:0.5) | Room Temp. | 0.17 | 94 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Method 1: Conventional Synthesis using Triethylamine
This method represents a standard approach for the Boc protection of anilines.
Procedure:
-
To a solution of 4-aminoacetophenone (1 mmol) in dichloromethane (10 mL), add triethylamine (1.2 mmol).
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-aminoacetophenone.
Method 2: DMAP-Catalyzed Synthesis
4-(Dimethylaminopyridine) is a highly efficient acylation catalyst.[4]
Procedure:
-
Dissolve 4-aminoacetophenone (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (1.1 mmol) and a catalytic amount of DMAP (0.05 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a mild aqueous acid (e.g., 0.5 N HCl), followed by saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Method 3: Iodine-Catalyzed Solvent-Free Synthesis
This method offers a greener alternative by eliminating the use of solvents.[1]
Procedure:
-
In a round-bottom flask, mix 4-aminoacetophenone (1 mmol) and di-tert-butyl dicarbonate (1.1 mmol).
-
Add molecular iodine (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion, dissolve the mixture in ethyl acetate and wash with a solution of sodium thiosulfate to remove the iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Method 4: Catalyst-Free Synthesis in Water/Acetone
This environmentally friendly protocol utilizes water as the primary solvent, avoiding the need for catalysts.[5]
Procedure:
-
In a 50 mL round-bottom flask, add 4-aminoacetophenone (1 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.[5]
-
Add di-tert-butyl dicarbonate (1.1 mmol) and stir the mixture vigorously at room temperature for approximately 10 minutes.[5]
-
Monitor the reaction by TLC until the starting amine has been consumed.[5]
-
Extract the product with dichloromethane (5 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the N-Boc protected amine.[5]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Conclusion
The alternative methods for the synthesis of N-Boc-4-aminoacetophenone offer significant advantages over the conventional approach. The DMAP-catalyzed, iodine-catalyzed, and catalyst-free aqueous methods all demonstrate remarkably shorter reaction times while maintaining high yields.
-
The DMAP-catalyzed method is extremely rapid and high-yielding, making it an excellent choice for laboratory-scale synthesis where speed is a priority.
-
The iodine-catalyzed solvent-free method stands out as a green and efficient alternative, eliminating the need for hazardous solvents and simplifying the workup procedure.
-
The catalyst-free aqueous method is another environmentally benign option that proceeds rapidly and with high yield, showcasing the potential of water as a solvent for organic reactions.
Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, and the importance of adhering to green chemistry principles. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of tert-Butyl (4-acetylphenyl)carbamate Analogs and Related Compounds
Introduction: This guide provides a comparative analysis of the biological activities of compounds structurally related to tert-butyl (4-acetylphenyl)carbamate. Due to a lack of extensive public data on direct analogs of this specific compound, this guide focuses on two relevant classes of derivatives for which quantitative data is available: thiazole derivatives incorporating a 4-acetylphenyl moiety with demonstrated anticancer properties, and a series of tert-butyl phenylcarbamate analogs evaluated for anti-inflammatory activity. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Part 1: Anticancer Activity of 4-Acetylphenyl-Containing Thiazole Derivatives
A study by Sobiepan et al. identified a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer agents.[1] The compounds were evaluated for their antiproliferative activity against several human cancer cell lines. The oxime derivatives, in particular, showed significant potency.[1]
Comparative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the most promising compounds against the A549 human lung adenocarcinoma cell line.[1]
| Compound ID | Structure | IC₅₀ (µM) against A549 Cells |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime | 5.42 |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid O-methyloxime | 2.47 |
| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanehydrazide | 8.05 |
| 26 | N'-acetyl-3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanehydrazide | 25.4 |
| Cisplatin | Standard Chemotherapeutic Agent | 11.71 |
Data sourced from Sobiepan et al.[1]
Key Findings:
-
Compound 22 , the O-methyloxime derivative, exhibited the most potent anticancer activity, with an IC₅₀ value of 2.47 µM, which is significantly lower than the standard drug, cisplatin.[1]
-
The oxime derivative 21 also showed strong activity, with an IC₅₀ of 5.42 µM.[1]
-
Modification of the propanoic acid side chain to a hydrazide (25 ) or an N'-acetylhydrazide (26 ) generally led to a decrease in antiproliferative activity compared to the oxime analogs.[1]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay): The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A549 human lung adenocarcinoma cells were cultured in an appropriate medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Proposed Mechanism of Action
In silico studies suggest that these compounds may exert their anticancer effects by targeting and inhibiting key proteins involved in cancer cell proliferation and survival, such as SIRT2 and EGFR.[1]
Caption: Proposed dual-inhibition mechanism of the 4-acetylphenyl derivative.
Part 2: Anti-inflammatory Activity of tert-Butyl Phenylcarbamate Derivatives
A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[2][3]
Comparative Anti-inflammatory Activity
The anti-inflammatory activity was measured as the percentage of inhibition of paw edema in rats at different time intervals after administration of the compounds.
| Compound ID | R-Group (Substitution on Benzamide) | % Inhibition of Edema (after 12h) |
| 4a | 4-Fluoro | 54.13 |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.24 |
| 4e | 4-Nitro | 39.02 |
| Indomethacin | Standard Drug | 55.17 |
Data sourced from Bhookya et al.[2][3]
Key Findings:
-
Compounds 4a (with a 4-fluorobenzamido group) and 4i (with a 4-(1H-indol-2-yl)butanamido group) showed the most potent anti-inflammatory activity, which was comparable to the standard drug, indomethacin.[2][3]
-
The presence of an electron-withdrawing nitro group at the 4-position of the benzamide ring (compound 4e ) resulted in reduced anti-inflammatory activity.[2]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar albino rats of either sex were used. The animals were fasted overnight before the experiment.
-
Compound Administration: The test compounds were administered orally at a specified dose. The control group received the vehicle, and the standard group received indomethacin.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the left hind paw of each rat to induce edema.
-
Paw Volume Measurement: The paw volume was measured using a plethysmometer at different time intervals (e.g., 0, 1, 3, 6, 9, and 12 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema was calculated for each group relative to the control group.
Experimental Workflow
The general workflow for the synthesis and evaluation of these anti-inflammatory agents is depicted below.
Caption: Workflow for synthesis and anti-inflammatory evaluation.
References
Safety Operating Guide
Prudent Disposal of tert-Butyl (4-acetylphenyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal procedures for tert-Butyl (4-acetylphenyl)carbamate.
Immediate Safety and Handling
Before handling tert-Butyl (4-acetylphenyl)carbamate, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not located in the public domain, general safety precautions for similar carbamate compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Protocol
The primary method for the disposal of tert-Butyl (4-acetylphenyl)carbamate and its contaminated materials is through an approved hazardous waste management facility. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Do not mix tert-Butyl (4-acetylphenyl)carbamate waste with other waste streams unless explicitly permitted.
-
Keep it in a dedicated, sealed, and properly labeled waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "tert-Butyl (4-acetylphenyl)carbamate," and any associated hazard symbols.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste.
-
Important Considerations:
-
Do not dispose of tert-Butyl (4-acetylphenyl)carbamate down the drain or in the regular trash.
-
Materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste.
Quantitative Data Summary
A specific Safety Data Sheet for tert-Butyl (4-acetylphenyl)carbamate is not publicly available. Therefore, a table with quantitative data on physical and chemical properties could not be generated. Users must refer to the product-specific SDS provided by their supplier for this information.
Experimental Protocols
Detailed experimental protocols for the disposal of tert-Butyl (4-acetylphenyl)carbamate are not available. The recommended procedure is to follow the general guidelines for chemical waste disposal outlined above and to consult with your institution's EHS office for specific protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (4-acetylphenyl)carbamate.
Caption: Logical workflow for the proper disposal of tert-Butyl (4-acetylphenyl)carbamate.
This guidance is intended to provide a framework for the safe handling and disposal of tert-Butyl (4-acetylphenyl)carbamate. Always prioritize safety and adhere to all applicable regulations. It is imperative to obtain and review the specific Safety Data Sheet for the product you are using.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (4-acetylphenyl)carbamate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling tert-Butyl (4-acetylphenyl)carbamate, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Hazard Analysis and Personal Protective Equipment
Tert-Butyl (4-acetylphenyl)carbamate is a chemical compound that requires careful handling to prevent potential exposure and adverse health effects. Based on data from similar carbamate compounds, the primary hazards include acute oral toxicity, skin irritation and sensitization, and serious eye damage.[1] Therefore, a comprehensive PPE strategy is essential.
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield. | Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | Gloves must be inspected for integrity before use. |
| Laboratory coat or chemical-resistant apron/coveralls.[3][5] | Protective clothing should be made of materials that serve as an effective chemical barrier.[3] | |
| Respiratory Protection | NIOSH-approved respirator. | Necessary when engineering controls are insufficient, or when handling large quantities that may generate dust. |
| Foot Protection | Closed-toe shoes. | Required in all laboratory settings. |
Experimental Workflow for Safe Handling
A systematic approach to handling tert-Butyl (4-acetylphenyl)carbamate is critical to minimize exposure risk. The following workflow diagram and procedural steps outline the safe handling process from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
